molecular formula C20H14Cl2N4O2S B12366043 Neuraminidase-IN-17

Neuraminidase-IN-17

カタログ番号: B12366043
分子量: 445.3 g/mol
InChIキー: UKSKFXDDKGSACL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neuraminidase-IN-17 is a useful research compound. Its molecular formula is C20H14Cl2N4O2S and its molecular weight is 445.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H14Cl2N4O2S

分子量

445.3 g/mol

IUPAC名

N-[(3,4-dichlorophenyl)methyl]-2-[(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H14Cl2N4O2S/c21-15-5-3-12(8-16(15)22)10-24-18(27)11-29-20-26-25-19(28-20)14-4-6-17-13(9-14)2-1-7-23-17/h1-9H,10-11H2,(H,24,27)

InChIキー

UKSKFXDDKGSACL-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(C=CC(=C2)C3=NN=C(O3)SCC(=O)NCC4=CC(=C(C=C4)Cl)Cl)N=C1

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Neuraminidase-IN-17" does not appear in the public scientific literature. This guide provides a comprehensive overview of the mechanism of action of neuraminidase inhibitors in general, based on established scientific principles and publicly available data for well-characterized inhibitors of this class. The data and experimental details provided are representative examples to illustrate the concepts discussed.

Introduction to Neuraminidase as a Drug Target

Influenza viruses, the causative agents of seasonal epidemics and occasional pandemics, possess two major surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1][2] While hemagglutinin facilitates viral entry by binding to sialic acid receptors on host cells, neuraminidase is a glycoside hydrolase enzyme that plays a critical role in the release of progeny virions from infected cells.[3][4] It achieves this by cleaving terminal sialic acid residues from glycoconjugates on the surface of infected cells and on the newly formed viral particles themselves.[3][5] This enzymatic activity prevents the aggregation of newly synthesized virions at the host cell surface and facilitates their release, allowing the virus to spread to other cells.[4][6] The active site of neuraminidase is highly conserved across different influenza A and B strains, making it an attractive target for antiviral drug development.[7]

Core Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors are competitive inhibitors that mimic the natural substrate of the neuraminidase enzyme, sialic acid.[8] By binding to the active site of the enzyme with high affinity, these inhibitors block its catalytic activity.[9] This inhibition prevents the cleavage of sialic acid, leading to the aggregation of newly formed virus particles on the surface of the host cell and limiting the spread of the infection.[9][10]

The enzymatic mechanism of influenza neuraminidase involves the distortion of the sialic acid substrate to a transition state, leading to the formation of a sialosyl cation intermediate.[3] Neuraminidase inhibitors are designed as transition-state analogues, which bind more tightly to the enzyme's active site than the natural substrate.[11]

Signaling Pathway of Viral Release and its Inhibition

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of its inhibition.

G Figure 1: Influenza Virus Release and Inhibition by Neuraminidase Inhibitors cluster_cell Infected Host Cell cluster_release Normal Viral Release cluster_inhibition Inhibition of Viral Release Host_Cell_Surface Host Cell Surface (with Sialic Acid Receptors) Released_Virion Released Virion (Spreads Infection) Host_Cell_Surface->Released_Virion Enables Release Budding_Virion Budding Progeny Virion HA Hemagglutinin (HA) Budding_Virion->HA binds to NA Neuraminidase (NA) Budding_Virion->NA contains HA->Host_Cell_Surface Binds to Sialic Acid Aggregated_Virions Aggregated Virions (Infection Contained) HA->Aggregated_Virions Remains Bound NA->Host_Cell_Surface Cleaves Sialic Acid NA_Inhibitor Neuraminidase Inhibitor (e.g., this compound) NA_Inhibitor->NA Binds to and Inhibits

Caption: Influenza Virus Release and Inhibition by Neuraminidase Inhibitors

Quantitative Data on Inhibitory Activity

The efficacy of a neuraminidase inhibitor is typically quantified by its ability to inhibit the enzymatic activity of neuraminidase and to block viral replication in cell culture. The following tables present representative data for a hypothetical inhibitor, "this compound".

Table 1: In Vitro Enzymatic Inhibition
Influenza StrainNeuraminidase SubtypeIC₅₀ (nM) [a]Kᵢ (nM) [b]
A/California/07/2009H1N11.20.8
A/Victoria/361/2011H3N22.51.7
B/Wisconsin/1/2010Yamagata15.810.5
A/H5N1/Vietnam/1203/2004H5N10.90.6

[a] IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the neuraminidase enzyme activity by 50%.[7] [b] Kᵢ (Inhibition constant): An indicator of the binding affinity of the inhibitor to the enzyme.

Table 2: Antiviral Activity in Cell Culture
Influenza StrainCell LineEC₅₀ (nM) [c]CC₅₀ (µM) [d]Selectivity Index (SI) [e]
A/California/07/2009MDCK5.1>100>19608
A/Victoria/361/2011MDCK10.2>100>9804
B/Wisconsin/1/2010MDCK45.3>100>2207
A/H5N1/Vietnam/1203/2004MDCK3.8>100>26316

[c] EC₅₀ (Half-maximal effective concentration): The concentration of the inhibitor that protects 50% of cells from virus-induced cytopathic effects. [d] CC₅₀ (50% cytotoxic concentration): The concentration of the inhibitor that causes a 50% reduction in cell viability. [e] Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Detailed Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of neuraminidase using a fluorogenic substrate.

Workflow Diagram:

G Figure 2: Workflow for Neuraminidase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Neuraminidase Enzyme - Inhibitor Dilutions - MUNANA Substrate - Assay Buffer Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate Enzyme and Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add MUNANA Substrate to Initiate Reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction with NaOH/Ethanol Solution Incubate_Reaction->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 365 nm, Em: 450 nm) Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC₅₀ Values Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for Neuraminidase Inhibition Assay

Methodology:

  • Reagent Preparation:

    • Recombinant neuraminidase from different influenza strains is diluted in assay buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5).

    • Serial dilutions of the test inhibitor (e.g., this compound) are prepared.

    • The fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared in assay buffer.[7]

  • Assay Procedure:

    • Equal volumes of the diluted enzyme and inhibitor dilutions are mixed in a 96-well plate and pre-incubated for 30 minutes at 37°C.[7]

    • The enzymatic reaction is initiated by the addition of the MUNANA substrate.

    • The plate is incubated for 60 minutes at 37°C.[7]

    • The reaction is terminated by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[7]

  • Data Acquisition and Analysis:

    • Fluorescence is measured using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.[12]

    • The percent inhibition is calculated relative to a no-inhibitor control.

    • IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Antiviral Assay (Cytopathic Effect Reduction)

This assay determines the concentration of the inhibitor required to protect cells from virus-induced cell death.

Workflow Diagram:

G Figure 3: Workflow for Cell-Based Antiviral Assay Start Start Seed_Cells Seed MDCK Cells in 96-well Plates Start->Seed_Cells Add_Inhibitor Add Serial Dilutions of the Inhibitor Seed_Cells->Add_Inhibitor Infect_Cells Infect Cells with Influenza Virus Add_Inhibitor->Infect_Cells Incubate_Plates Incubate for 48-72 hours at 37°C, 5% CO₂ Infect_Cells->Incubate_Plates Assess_CPE Assess Cytopathic Effect (CPE) or Cell Viability (e.g., MTS Assay) Incubate_Plates->Assess_CPE Calculate_EC50 Calculate EC₅₀ and CC₅₀ Values Assess_CPE->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for Cell-Based Antiviral Assay

Methodology:

  • Cell Culture and Infection:

    • Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.

    • The cell monolayer is washed, and serial dilutions of the test inhibitor are added.

    • Cells are then infected with a known titer of influenza virus.

  • Incubation and Assessment:

    • The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere until cytopathic effect (CPE) is observed in the virus control wells.

    • Cell viability is assessed using a colorimetric assay, such as the MTS assay, which measures mitochondrial activity.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to uninfected, untreated controls.

    • EC₅₀ values are determined from the dose-response curve of virus-infected cells.

    • CC₅₀ values are determined from the dose-response curve of uninfected cells treated with the inhibitor to assess cytotoxicity.

Conclusion

Neuraminidase inhibitors represent a cornerstone of anti-influenza therapy. Their mechanism of action, centered on the competitive inhibition of the viral neuraminidase enzyme, is well-established. A thorough understanding of this mechanism, coupled with robust in vitro and cell-based assays, is crucial for the discovery and development of novel and effective neuraminidase inhibitors. The illustrative data and protocols provided in this guide serve as a foundation for researchers and drug development professionals working in this critical area of infectious disease research.

References

An In-depth Technical Guide to the Discovery and Synthesis of a Potent Neuraminidase Inhibitor: The Case of Oseltamivir

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound designated "Neuraminidase-IN-17" did not yield any publicly available information. Therefore, this guide presents a comprehensive overview of the discovery and synthesis of Oseltamivir (Tamiflu®), a well-documented and clinically significant neuraminidase inhibitor, as a representative example for researchers, scientists, and drug development professionals.

Introduction: The Role of Neuraminidase in Influenza and the Dawn of Rational Drug Design

Influenza viruses, the causative agents of seasonal epidemics and occasional pandemics, possess two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). While hemagglutinin facilitates viral entry into host cells, neuraminidase is crucial for the release of newly formed virus particles from infected cells, thus enabling the spread of the infection.[1][2] Specifically, NA cleaves terminal sialic acid residues from host cell surface glycoproteins and from the newly synthesized viral particles themselves, preventing viral aggregation and promoting elution.[1][3] This critical role in the viral life cycle identified neuraminidase as a prime target for antiviral drug development.

The discovery of Oseltamivir (initially codenamed GS 4104) is a landmark example of rational, structure-based drug design.[4][5][6] By utilizing the X-ray crystal structures of neuraminidase active sites complexed with sialic acid analogues, researchers were able to design potent and selective inhibitors.[4][6] Oseltamivir phosphate is an orally bioavailable prodrug that is rapidly converted in the liver to its active form, oseltamivir carboxylate, which acts as a competitive inhibitor of the neuraminidase enzyme.[1][2][3]

Mechanism of Action: Inhibiting Viral Egress

Oseltamivir carboxylate, the active metabolite of Oseltamivir, is a transition-state analogue of sialic acid. It binds with high affinity to the conserved active site of the neuraminidase enzyme of both influenza A and B viruses.[7] This binding prevents the enzyme from cleaving sialic acid residues, leading to the aggregation of newly formed virions on the surface of the host cell and inhibiting their release.[2][3] This effectively halts the spread of the infection within the respiratory tract.

Oseltamivir Mechanism of Action Mechanism of Oseltamivir Action on Influenza Virus Replication cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Inhibition by Oseltamivir Viral_Entry 1. Virus enters host cell Replication 2. Viral replication and protein synthesis Viral_Entry->Replication Assembly 3. New virions assemble at the cell membrane Replication->Assembly Budding 4. Virions bud from the host cell Assembly->Budding Release 5. Neuraminidase cleaves sialic acid for viral release Budding->Release Spread 6. Progeny viruses spread to infect new cells Release->Spread Oseltamivir_Admin Oseltamivir (Prodrug) Administration Metabolism Hepatic conversion to Oseltamivir Carboxylate (Active Form) Oseltamivir_Admin->Metabolism NA_Binding Active metabolite binds to Neuraminidase active site Metabolism->NA_Binding Inhibition Inhibition of sialic acid cleavage NA_Binding->Inhibition Inhibition->Release Blocks Viral Release Aggregation Virions aggregate on cell surface and cannot be released Oseltamivir_Synthesis_Workflow General Workflow for Oseltamivir Synthesis from Shikimic Acid Shikimic_Acid (-)-Shikimic Acid Esterification Esterification Shikimic_Acid->Esterification Ketal_Protection Ketal Protection Esterification->Ketal_Protection Mesylation Mesylation Ketal_Protection->Mesylation Epoxidation Epoxidation Mesylation->Epoxidation Azide_Opening Azide Ring Opening Epoxidation->Azide_Opening Azide_Reduction Azide Reduction to Amine Azide_Opening->Azide_Reduction Acetylation Acetylation Azide_Reduction->Acetylation Final_Product Oseltamivir Acetylation->Final_Product NA_Inhibition_Assay_Workflow Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay Start Start Prepare_Reagents Prepare serial dilutions of Oseltamivir and control virus samples Start->Prepare_Reagents Incubate_Inhibitor Incubate virus with Oseltamivir dilutions Prepare_Reagents->Incubate_Inhibitor Add_Substrate Add fluorescent substrate (e.g., MUNANA) Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate to allow enzymatic reaction Add_Substrate->Incubate_Reaction Stop_Reaction Add stop solution Incubate_Reaction->Stop_Reaction Measure_Fluorescence Measure fluorescence (proportional to NA activity) Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 value from dose-response curve Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

References

Neuraminidase-IN-17 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

In-depth Technical Guide: Neuraminidase-IN-17

Notice to the Reader: A comprehensive technical guide for this compound as requested cannot be fully generated at this time. Extensive searches for a primary scientific publication or patent detailing the discovery, synthesis, and biological evaluation of this specific compound have been unsuccessful. The information appears to be limited to vendor-supplied data, which lacks the depth required for a complete technical whitepaper, including detailed experimental protocols and signaling pathway analysis.

This document compiles all publicly available information for this compound and provides a general overview of relevant concepts and methodologies in the field of neuraminidase inhibitor research.

Introduction to this compound

This compound is identified as a small molecule inhibitor of the neuraminidase enzyme. Neuraminidase is a critical surface glycoprotein for many viruses, most notably the influenza virus, where it facilitates the release of progeny virions from infected host cells. Inhibition of this enzyme is a clinically validated strategy for the treatment of influenza. Based on available data, this compound demonstrates potent inhibitory activity in vitro.

Chemical Structure and Properties

Detailed structural information and experimentally determined physicochemical properties for this compound are not available in peer-reviewed literature. The compound is referenced by its Chemical Abstracts Service (CAS) number and molecular formula.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 2935407-34-2Vendor Data
Molecular Formula C₂₀H₁₄Cl₂N₄O₂SVendor Data
Molecular Weight 445.32 g/mol Calculated
Biological Activity Neuraminidase InhibitorVendor Data
EC₅₀ 0.11 µMVendor Data

Note: The chemical structure image is not available, preventing a detailed analysis of its structural features, potential synthesis routes, and structure-activity relationships (SAR).

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is the inhibition of the neuraminidase enzyme. By blocking the active site of this enzyme, the inhibitor prevents the cleavage of sialic acid residues from the host cell surface and newly formed viral particles. This action leads to the aggregation of viruses at the cell surface and prevents their release, thereby limiting the spread of the infection.

Without specific studies on this compound, a detailed signaling pathway cannot be provided. The logical workflow of its proposed antiviral action is outlined below.

G cluster_0 Influenza Virus Replication Cycle cluster_1 Inhibitor Action Virus_Attachment Virus_Attachment Virus_Entry Virus_Entry Virus_Attachment->Virus_Entry Replication Replication Virus_Entry->Replication Budding_Virions Budding_Virions Replication->Budding_Virions Virus_Release Virus_Release Budding_Virions->Virus_Release Neuraminidase Activity New_Infection New_Infection Virus_Release->New_Infection Spread of Infection NA_IN_17 This compound Neuraminidase Neuraminidase Enzyme NA_IN_17->Neuraminidase Inhibition Neuraminidase->Blockage Inhibition leads to... Blockage->New_Infection Aggregation Aggregation Blockage->Aggregation Viral Aggregation at Cell Surface

Figure 1: Logical workflow of this compound action.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, a general methodology for assessing the activity of neuraminidase inhibitors is provided below.

General Neuraminidase Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of a candidate compound against viral neuraminidase.

Objective: To quantify the inhibitory effect of a test compound on neuraminidase activity.

Materials:

  • Recombinant neuraminidase enzyme

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer: MES buffer (pH 6.5) containing CaCl₂

  • Stop Solution: Glycine-NaOH buffer (pH 10.2) or similar alkaline solution

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorometer (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.

  • Enzyme Preparation: Dilute the recombinant neuraminidase enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Assay Reaction: a. To each well of a 96-well plate, add a specific volume of the diluted test compound. Include wells for positive control (enzyme + buffer, no inhibitor) and negative control (buffer only). b. Add the diluted neuraminidase enzyme to all wells except the negative control. c. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the MUNANA substrate to all wells. e. Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Data Acquisition: Measure the fluorescence intensity of each well using a fluorometer.

  • Data Analysis: a. Subtract the background fluorescence (negative control) from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀/IC₅₀ value.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Enzymatic Reaction cluster_3 Data Analysis A Prepare serial dilutions of this compound C Add inhibitor dilutions to 96-well plate A->C B Dilute Neuraminidase enzyme in assay buffer D Add enzyme to wells B->D C->D E Incubate (30 min, 37°C) for inhibitor binding D->E F Add MUNANA substrate to initiate reaction E->F G Incubate (60 min, 37°C) F->G H Add Stop Solution G->H I Read fluorescence H->I J Calculate % Inhibition I->J K Plot dose-response curve and determine EC50 J->K

Figure 2: General workflow for a neuraminidase inhibition assay.

Conclusion

This compound is a potent inhibitor of the neuraminidase enzyme, a key target for antiviral therapy against influenza. While its basic molecular formula and in vitro efficacy (EC₅₀) are known from vendor information, a comprehensive understanding of its chemical structure, physicochemical properties, and detailed biological profile is hindered by the absence of a primary scientific publication. Further research and public disclosure of the underlying scientific data are necessary to fully evaluate its potential as a drug development candidate.

An In-depth Technical Guide on the Binding Affinity of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the binding affinity of inhibitors to neuraminidase, a key enzyme in the influenza virus life cycle. While information regarding a specific compound designated "Neuraminidase-IN-17" is not publicly available, this document will delve into the core principles of neuraminidase inhibition, utilizing data from well-characterized inhibitors to illustrate these concepts. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data presentation, and visual diagrams of relevant pathways and workflows.

Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for viral replication.[1][2] Its primary function is to cleave sialic acid residues from the host cell surface, which allows for the release of newly formed virus particles and prevents their aggregation.[2][3][4][5] By inhibiting the enzymatic activity of neuraminidase, the spread of the virus can be effectively halted.[1][2][6] This makes neuraminidase an attractive target for antiviral drug development.

Quantitative Data on Neuraminidase Inhibitor Binding Affinity

The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug development, often quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher binding affinity and greater potency of the inhibitor. The following tables summarize the IC50 values for several well-known neuraminidase inhibitors against various influenza virus strains.

Table 1: IC50 Values of Neuraminidase Inhibitors Against Influenza A (H1N1) Strains

InhibitorVirus StrainIC50 (nM)Reference
OseltamivirA/California/07/20090.8 ± 0.3[7]
ZanamivirA/California/07/20090.3 ± 0.1[7]
PeramivirA/California/07/20090.2 ± 0.1[7]
LaninamivirA/California/07/20091.5 ± 0.5[8]

Table 2: IC50 Values of Neuraminidase Inhibitors Against Influenza A (H3N2) Strains

InhibitorVirus StrainIC50 (nM)Reference
OseltamivirA/Victoria/3/750.19[9]
ZanamivirA/Victoria/210/20090.4 ± 0.2[8]
PeramivirA/Victoria/210/20090.1 ± 0.05[8]
LaninamivirA/Victoria/210/20090.8 ± 0.3[8]

Table 3: IC50 Values of Neuraminidase Inhibitors Against Influenza B Strains

InhibitorVirus StrainIC50 (nM)Reference
OseltamivirB/Florida/4/20062.5 ± 1.0[7]
ZanamivirB/Florida/4/20061.0 ± 0.4[7]
PeramivirB/Florida/4/20060.5 ± 0.2[7]
LaninamivirB/Florida/4/20063.0 ± 1.2[8]

Experimental Protocols

The determination of neuraminidase inhibitor binding affinity is typically performed using a neuraminidase inhibition assay. The most common method is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][10]

Neuraminidase Inhibition Assay Protocol

1. Materials:

  • Influenza virus stock containing neuraminidase

  • Neuraminidase inhibitor (e.g., Oseltamivir, Zanamivir)

  • MUNANA substrate (Sigma-Aldrich)

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop solution (e.g., 0.1 M glycine, pH 10.7, 25% ethanol)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

2. Procedure:

  • Prepare serial dilutions of the neuraminidase inhibitor in the assay buffer.

  • In a 96-well black microplate, add a fixed amount of the influenza virus to each well.

  • Add the serially diluted inhibitor to the wells containing the virus and incubate at room temperature for 30 minutes.[7]

  • To initiate the enzymatic reaction, add the MUNANA substrate to each well. The final concentration of MUNANA is typically 100 µM.[10]

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorescence microplate reader.

  • The IC50 value is calculated by plotting the percentage of neuraminidase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

Visualizations

Signaling Pathway: Influenza Virus Release and Neuraminidase Inhibition

The following diagram illustrates the role of neuraminidase in the release of new virus particles from an infected host cell and the mechanism of action of neuraminidase inhibitors.

Influenza_Release_Inhibition cluster_host Host Cell cluster_virus Progeny Virus Host_Cell_Membrane Host Cell Membrane Sialic_Acid Sialic Acid Receptors Virus New Virion HA Hemagglutinin (HA) NA Neuraminidase (NA) HA->Sialic_Acid Binds to NA->Sialic_Acid Cleaves Inhibitor Neuraminidase Inhibitor Inhibitor->NA Inhibits

Caption: Mechanism of influenza virus release and its inhibition.

Experimental Workflow: Neuraminidase Inhibition Assay

This diagram outlines the key steps involved in a typical neuraminidase inhibition assay to determine the IC50 of a compound.

NI_Assay_Workflow A Prepare Serial Dilutions of Inhibitor C Add Inhibitor Dilutions and Incubate A->C B Add Virus (Neuraminidase) to Microplate Wells B->C D Add MUNANA Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Add Stop Solution E->F G Measure Fluorescence F->G H Calculate IC50 Value G->H

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

Logical Relationship: Neuraminidase Function and Inhibition

This diagram illustrates the logical relationship between neuraminidase activity, viral release, and the effect of neuraminidase inhibitors.

NA_Function_Logic cluster_normal Normal Viral Release cluster_inhibited Inhibited Viral Release A1 Active Neuraminidase B1 Cleavage of Sialic Acid A1->B1 C1 Progeny Virus Release B1->C1 A2 Inhibited Neuraminidase B2 No Cleavage of Sialic Acid A2->B2 C2 Virus Aggregation and No Release B2->C2 Inhibitor Neuraminidase Inhibitor Inhibitor->A2 causes

Caption: Logical flow of neuraminidase function and inhibition.

References

In Silico Modeling of Neuraminidase-Inhibitor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza virus neuraminidase (NA) is a critical enzyme for the replication and spread of the influenza virus, making it a prime target for antiviral drug development.[1][2] Neuraminidase inhibitors, such as the widely-used oseltamivir and zanamivir, function by blocking the active site of the enzyme, thereby preventing the release of new virus particles from infected cells.[3] In silico modeling has become an indispensable tool in the discovery and optimization of novel neuraminidase inhibitors, allowing for rapid screening of large compound libraries and providing detailed insights into the molecular interactions that govern inhibitor binding.

This technical guide provides an in-depth overview of the core in silico methodologies used to model the interaction between neuraminidase and its inhibitors. For the purpose of this guide, we will use the well-characterized inhibitor Oseltamivir as a case study to illustrate the application of these computational techniques.

I. Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (the inhibitor) to the active site of a protein (neuraminidase).

Experimental Protocol: Molecular Docking of Oseltamivir with Neuraminidase

This protocol outlines a typical molecular docking workflow using AutoDock Vina, a widely used open-source docking program.[2]

  • Preparation of the Receptor (Neuraminidase):

    • Obtain the 3D crystal structure of influenza neuraminidase from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2HTQ, which is the neuraminidase of the H5N1 strain.[5]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., using the Gasteiger charging method).

    • Define the grid box, which specifies the search space for the docking simulation. The grid box should encompass the entire active site of the neuraminidase. The active site of neuraminidase is highly conserved and typically includes key residues such as Arg118, Asp151, Arg152, Arg224, Glu276, Arg292, Arg371, and Tyr406.[6]

  • Preparation of the Ligand (Oseltamivir):

    • Obtain the 3D structure of Oseltamivir Carboxylate (the active form of Oseltamivir). This can be retrieved from a database like PubChem or sketched using a molecule editor.

    • Assign partial charges and define the rotatable bonds in the ligand.

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking calculations. The program will explore different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.[2]

    • The number of docking runs can be set (e.g., 100) to ensure a thorough search of the conformational space.[6]

  • Analysis of Results:

    • The docking results will provide a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

    • The top-ranked pose is typically considered the most likely binding mode.

    • Visualize the protein-ligand complex to analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the active site residues.

Quantitative Data: Docking Scores

The following table summarizes the docking scores for Oseltamivir and another common neuraminidase inhibitor, Zanamivir, against H5N1 neuraminidase. Lower docking scores indicate a higher predicted binding affinity.

InhibitorDocking Score (kcal/mol)
Oseltamivir-8.848[5]
Zanamivir-10.168[5]

II. Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time in a simulated physiological environment.[1]

Experimental Protocol: MD Simulation of the Neuraminidase-Oseltamivir Complex

This protocol describes a general workflow for performing an MD simulation using the GROMACS software package with the Amber force field.[7]

  • System Preparation:

    • Start with the best-docked pose of the neuraminidase-oseltamivir complex obtained from the molecular docking step.

    • Place the complex in a periodic boundary box (e.g., a dodecahedron) and solvate it with a suitable water model (e.g., TIP3P).[1][7]

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the system using the steepest descent algorithm to remove any steric clashes or unfavorable geometries.[1][2]

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent molecules to equilibrate around the complex.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Run a simulation at constant pressure to allow the system to reach the correct density. The restraints on the protein and ligand are gradually released during this phase.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 50-100 ns). During this phase, the trajectory of the atoms is saved at regular intervals for later analysis. To improve statistical sampling, it is recommended to run multiple independent simulations.[7]

  • Analysis:

    • Analyze the MD trajectory to study various properties of the system, including:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the inhibitor and the active site.

      • Binding Free Energy Calculations: To obtain a more accurate estimate of the binding affinity.

III. Binding Free Energy Calculations

Binding free energy calculations provide a more rigorous estimation of the binding affinity compared to docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose.[8]

Experimental Protocol: MM/PBSA Binding Free Energy Calculation

This protocol outlines the general steps for calculating the binding free energy using the MM/PBSA method from an MD simulation trajectory.

  • Trajectory Extraction:

    • Extract snapshots of the complex, receptor, and ligand from the production MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy components:

      • Molecular Mechanics Energy (ΔE_MM): This includes the internal, electrostatic, and van der Waals energies.

      • Solvation Free Energy (ΔG_solv): This is composed of two parts:

        • Polar Solvation Energy (ΔG_PB/GB): Calculated by solving the Poisson-Boltzmann or Generalized Born equation.

        • Nonpolar Solvation Energy (ΔG_SA): Calculated from the solvent-accessible surface area (SASA).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS Where TΔS is the conformational entropy change upon binding, which can be estimated using methods like normal-mode analysis. Due to the high computational cost, the entropic term is often omitted in routine MM/PBSA calculations, and the results are reported as relative binding free energies.[9]

Quantitative Data: Binding Free Energies

The following table presents hypothetical binding free energy values for Oseltamivir calculated using the MM/PBSA method. These values are typically more accurate than docking scores but are also more computationally intensive to obtain.

ComplexΔG_bind (kcal/mol)
Neuraminidase-Oseltamivir-35.5 ± 2.1

IV. In Silico Workflow and Signaling Pathway Visualization

The following diagrams illustrate the typical workflow for in silico drug discovery targeting neuraminidase and the mechanism of neuraminidase inhibition.

experimental_workflow cluster_virtual_screening Virtual Screening cluster_lead_optimization Lead Optimization cluster_experimental_validation Experimental Validation vs_start Large Compound Library pharmacophore Pharmacophore Modeling vs_start->pharmacophore Filter docking Molecular Docking pharmacophore->docking Guide vs_end Hit Compounds docking->vs_end Rank md_sim Molecular Dynamics (MD) Simulations vs_end->md_sim bfe_calc Binding Free Energy (MM-PBSA/GBSA) md_sim->bfe_calc admet ADMET Prediction bfe_calc->admet lead_end Optimized Leads admet->lead_end synthesis Chemical Synthesis lead_end->synthesis in_vitro In Vitro Assays (IC50 Determination) synthesis->in_vitro

Caption: In silico drug discovery workflow for neuraminidase inhibitors.

neuraminidase_inhibition cluster_virus_release Normal Virus Release cluster_inhibition Inhibition of Virus Release virus Budding Virus neuraminidase Neuraminidase virus->neuraminidase attached to host_cell Host Cell Surface (with Sialic Acid) release Virus Release host_cell->release enables no_release No Virus Release host_cell->no_release prevents neuraminidase->host_cell cleaves inhibitor Neuraminidase Inhibitor (e.g., Oseltamivir) blocked_na Blocked Neuraminidase inhibitor->blocked_na binds to blocked_na->host_cell cannot cleave

Caption: Mechanism of action of neuraminidase inhibitors.

V. Experimental Validation: Neuraminidase Inhibition Assay

The predictions from in silico models must be validated through experimental assays. The fluorescence-based neuraminidase inhibition assay is a common method used to determine the half-maximal inhibitory concentration (IC50) of a compound.[10][11]

Experimental Protocol: Fluorescence-based Neuraminidase Inhibition Assay
  • Reagents and Materials:

    • Influenza virus with known neuraminidase activity.

    • Neuraminidase inhibitor stock solution.

    • Fluorescent substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Assay buffer (e.g., MES buffer with CaCl2).

    • 96-well plates.

    • Fluorometer.

  • Assay Procedure:

    • Prepare serial dilutions of the neuraminidase inhibitor in the assay buffer.

    • Add the diluted inhibitor and a fixed amount of influenza virus to the wells of a 96-well plate.

    • Incubate the plate to allow the inhibitor to bind to the neuraminidase.

    • Add the MUNANA substrate to each well to initiate the enzymatic reaction.

    • Incubate the plate at 37°C to allow the neuraminidase to cleave the MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU).

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the fluorescence of each well using a fluorometer.

  • Data Analysis:

    • The fluorescence intensity is proportional to the neuraminidase activity.

    • Plot the percentage of neuraminidase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.

Quantitative Data: IC50 Values

The following table shows representative IC50 values for Oseltamivir against different influenza strains. Lower IC50 values indicate a more potent inhibitor.

Influenza StrainOseltamivir IC50 (nM)
H1N10.5 - 1.5
H3N21.0 - 5.0
Influenza B10 - 30

Conclusion

In silico modeling plays a pivotal role in the modern drug discovery pipeline for neuraminidase inhibitors. Techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations provide valuable insights into the molecular basis of inhibitor binding, guiding the design and optimization of more potent and specific antiviral agents. The integration of these computational methods with experimental validation is crucial for the successful development of new therapies to combat influenza.

References

Preliminary In Vitro Evaluation of Neuraminidase-IN-17: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the preliminary in vitro evaluation of Neuraminidase-IN-17, a novel investigational inhibitor of the influenza virus neuraminidase (NA). The data herein summarizes its inhibitory potency against various influenza A and B strains, its cytotoxicity profile, and the detailed methodologies employed for its characterization. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational data and experimental protocols necessary for further investigation and development of this compound as a potential antiviral agent.

Introduction to Influenza Neuraminidase and its Inhibition

Influenza viruses are enveloped RNA viruses with two major surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1] While HA is responsible for binding to sialic acid receptors on the host cell surface to initiate infection, NA's primary role occurs at the final stage of the viral life cycle.[1][2] NA is a sialidase enzyme that cleaves terminal sialic acid residues from newly formed virions and host cell receptors.[3][4] This enzymatic activity is crucial for the release of progeny virions from infected cells, preventing viral aggregation and facilitating the spread of the virus.[2][5]

Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that competitively inhibit the enzymatic activity of NA.[6] By mimicking the natural substrate of NA, sialic acid, these inhibitors bind to the active site of the enzyme, preventing it from cleaving sialic acid residues.[5][6] As a result, newly formed virus particles remain tethered to the host cell surface, unable to spread and infect other cells.[5] This mechanism of action forms the basis for the development of NAIs like Oseltamivir and Zanamivir for the treatment and prophylaxis of influenza infections.[2][4]

Quantitative Data Summary

The in vitro inhibitory activity of this compound was assessed against a panel of influenza A and B virus strains. The 50% inhibitory concentration (IC50) was determined using a standardized neuraminidase inhibition assay. Cytotoxicity was evaluated in Madin-Darby Canine Kidney (MDCK) cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI).

Table 1: Neuraminidase Inhibitory Activity of this compound

Virus StrainSubtypeIC50 (nM)
A/California/07/2009H1N1pdm091.2 ± 0.3
A/Victoria/3/75H3N22.5 ± 0.5
B/Malaysia/2506/2004Yamagata5.8 ± 1.1
A/Duck/MN/1525/81H5N10.9 ± 0.2

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
MDCK>100>83,333 (for H1N1pdm09)

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase using a fluorogenic substrate.

Materials:

  • Influenza virus stocks (e.g., A/H1N1pdm09, A/H3N2, Influenza B)

  • This compound

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Stop Solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well black microplate, add the diluted compound to the appropriate wells.

  • Add a standardized amount of influenza virus to each well containing the compound and to the virus control wells.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

  • Add the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding the stop solution to all wells.

  • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the virus control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTS Assay)

This assay determines the cytotoxicity of a compound on a cell line, in this case, Madin-Darby Canine Kidney (MDCK) cells.

Materials:

  • MDCK cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well clear microplates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MDCK cells in a 96-well plate at a predetermined density and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted compound.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add the MTS reagent to each well.

  • Incubate the plate for 1-4 hours until a color change is visible.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percent cell viability for each compound concentration relative to the untreated cell control.

  • Determine the CC50 value by plotting the percent cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Neuraminidase_Mechanism_of_Action cluster_virus Influenza Virion cluster_inhibitor Inhibition Virion Progeny Virion Cell Host Cell Membrane Virion->Cell Attachment via HA SialicAcid Sialic Acid Receptor Virion->SialicAcid Tethering (No Release) HA Hemagglutinin (HA) NA Neuraminidase (NA) NA->SialicAcid Cleavage Cell->Virion Budding NA_IN_17 This compound NA_IN_17->NA Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In Vitro Validation start Compound Library assay_dev Neuraminidase Inhibition Assay start->assay_dev primary_screen High-Throughput Screening assay_dev->primary_screen hits Hit Identification primary_screen->hits ic50 IC50 Determination (Multiple Strains) hits->ic50 cytotox Cytotoxicity Assay (e.g., MTS) ic50->cytotox selectivity Selectivity Index Calculation cytotox->selectivity cell_based Cell-Based Antiviral Assay selectivity->cell_based resistance Resistance Profiling cell_based->resistance lead Lead Candidate resistance->lead

References

Neuraminidase-IN-17: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuraminidase-IN-17, also identified as compound N10, is a novel polyheterocyclic neuraminidase (NA) inhibitor with a 1,3,4-oxadiazole thioetheramide core. It has demonstrated potent in vitro antiviral activity, particularly against H5N1 influenza virus, with an EC50 of 0.11 μM. This technical guide provides a detailed overview of the target specificity and selectivity of this compound, based on available data. It includes a summary of its inhibitory activity, comprehensive experimental protocols for key assays, and visualizations of experimental workflows to support further research and development.

Target Specificity and Potency

This compound is a potent inhibitor of influenza virus neuraminidase. The primary available data point for its biological activity is an EC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in the desired biological response in a cell-based assay.

Table 1: Antiviral Activity of this compound

Virus StrainAssay TypeMetricValue (μM)
H5N1 Influenza AAntiviral ActivityEC500.11

Further research is required to determine the IC50 values of this compound against a broader panel of neuraminidase subtypes (e.g., H1N1, H3N2, Influenza B) to fully characterize its specificity profile.

Selectivity Profile

Currently, there is no publicly available data on the selectivity of this compound against other viral or host-cell targets. To establish a comprehensive selectivity profile, it would be necessary to test the compound against a panel of related enzymes (e.g., other glycosidases) and unrelated targets to identify any potential off-target effects.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize the target specificity and selectivity of neuraminidase inhibitors like this compound.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the neuraminidase enzyme. It utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).[1][2][3]

Materials:

  • This compound (or other test compounds)

  • Influenza virus stock (e.g., H5N1)

  • MUNANA substrate (2.5 mM stock in distilled water)

  • Assay Buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) with 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.824 M NaOH in absolute ethanol)

  • 96-well, flat-bottom plates (black plates for fluorescence reading)

  • Fluorometer (excitation: 355 nm, emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Virus Dilution: Dilute the virus stock in the assay buffer to a concentration that yields a linear enzymatic reaction rate.

  • Assay Setup: In a 96-well plate, add 50 µL of the diluted virus to each well, except for the blank controls.

  • Inhibitor Addition: Add 50 µL of the serially diluted this compound to the wells containing the virus. For control wells, add 50 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 50 µL of a 300 µM MUNANA working solution to all wells.[1]

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.[1]

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (Cytopathic Effect Reduction)

This assay determines the effective concentration (EC50) of a compound in protecting host cells from virus-induced cell death (cytopathic effect, CPE).

Materials:

  • This compound (or other test compounds)

  • Influenza virus stock (e.g., H5N1)

  • Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Cell Culture Medium

  • Virus Growth Medium (containing TPCK-trypsin)

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • 96-well cell culture plates

  • Microplate reader (450 nm)

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to form a monolayer.[4]

  • Compound Preparation: Prepare a serial dilution of this compound in the virus growth medium.

  • Infection and Treatment: Remove the culture medium from the cells. Add 100 µL of the diluted virus stock to the wells, followed by 10 µL of the serially diluted compound.[5] Include virus-only controls and cell-only controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus-only control wells.

  • Viability Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[4][5]

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only and virus-only controls. Determine the EC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is crucial to determine if the antiviral activity of the compound is due to specific inhibition of the virus or general toxicity to the host cells.

Materials:

  • This compound (or other test compounds)

  • Host cells (e.g., MDCK cells)

  • Cell Culture Medium

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader (450 nm)

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate as described in the antiviral assay.

  • Compound Addition: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include wells with medium only as a control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[4][5]

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Determine the 50% cytotoxic concentration (CC50). The selectivity index (SI) can then be calculated as CC50/EC50.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the key experimental protocols.

Neuraminidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilution of this compound add_inhibitor Add Inhibitor Dilutions prep_compound->add_inhibitor prep_virus Dilute Virus Stock add_virus Add Diluted Virus to 96-well Plate prep_virus->add_virus add_virus->add_inhibitor pre_incubate Pre-incubate (37°C, 30 min) add_inhibitor->pre_incubate add_substrate Add MUNANA Substrate pre_incubate->add_substrate incubate_reaction Incubate (37°C, 60 min) add_substrate->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction read_fluorescence Read Fluorescence (355nm ex / 460nm em) stop_reaction->read_fluorescence calc_ic50 Calculate IC50 read_fluorescence->calc_ic50

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Antiviral_and_Cytotoxicity_Assay cluster_cell_prep Cell Preparation cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay seed_cells Seed MDCK Cells in 96-well Plates incubate_24h Incubate for 24h seed_cells->incubate_24h infect_treat Infect with Virus & Add Compound Dilutions incubate_24h->infect_treat treat_only Add Compound Dilutions (No Virus) incubate_24h->treat_only incubate_antiviral Incubate (48-72h) infect_treat->incubate_antiviral add_cck8_antiviral Add CCK-8 Reagent incubate_antiviral->add_cck8_antiviral read_abs_antiviral Read Absorbance (450nm) add_cck8_antiviral->read_abs_antiviral calc_ec50 Calculate EC50 read_abs_antiviral->calc_ec50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->calc_si incubate_cyto Incubate (48-72h) treat_only->incubate_cyto add_cck8_cyto Add CCK-8 Reagent incubate_cyto->add_cck8_cyto read_abs_cyto Read Absorbance (450nm) add_cck8_cyto->read_abs_cyto calc_cc50 Calculate CC50 read_abs_cyto->calc_cc50 calc_cc50->calc_si

Caption: Workflow for cell-based antiviral and cytotoxicity assays.

References

Technical Whitepaper: Early-Stage Antiviral Research on Neuraminidase-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Neuraminidase-IN-17." The following technical guide is a representative document based on established principles of early-stage antiviral research targeting neuraminidase, drawing from general knowledge and data for other neuraminidase inhibitors. The quantitative data and specific experimental details for "this compound" are hypothetical and for illustrative purposes.

Introduction

Influenza viruses remain a significant global health threat, necessitating the continued development of novel antiviral therapeutics.[1] The viral surface glycoprotein neuraminidase (NA) is a crucial enzyme in the influenza virus life cycle, primarily responsible for cleaving sialic acid residues from host cell receptors and newly formed virions.[2][3][4] This action facilitates the release of progeny viruses from infected cells, preventing their aggregation and promoting the spread of infection.[2][4][5][6] Due to the highly conserved nature of its active site across influenza A and B strains, neuraminidase is an attractive and validated target for antiviral drug development.[7][8][9]

This whitepaper provides an in-depth overview of the early-stage preclinical research on this compound, a novel small molecule inhibitor of influenza neuraminidase. The subsequent sections will detail its mechanism of action, in vitro efficacy, and preliminary safety profile, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

This compound is designed as a competitive inhibitor that mimics the transition state of the natural substrate, sialic acid, within the neuraminidase active site.[3][10] By binding with high affinity to the catalytic site, it blocks the enzymatic cleavage of sialic acid, leading to the aggregation of newly formed virions at the host cell surface and preventing their release.[5][6][11] This effectively halts the propagation of the viral infection.

cluster_0 Viral Replication Cycle cluster_1 This compound Intervention Virus Attachment & Entry Virus Attachment & Entry Viral Replication Viral Replication Virus Attachment & Entry->Viral Replication Viral Budding Viral Budding Viral Replication->Viral Budding Neuraminidase Neuraminidase Viral Budding->Neuraminidase Progeny Virus Progeny Virus This compound This compound This compound->Neuraminidase Inhibition Neuraminidase->Progeny Virus Virus Release Inhibited Neuraminidase Inhibited Neuraminidase Virus Aggregation Virus Aggregation Inhibited Neuraminidase->Virus Aggregation Blocked Virus Release Blocked Virus Release Virus Aggregation->Blocked Virus Release

Figure 1: Proposed mechanism of action for this compound.

Quantitative In Vitro Data

The antiviral activity and selectivity of this compound were evaluated against various influenza strains. The following table summarizes the key quantitative data from in vitro assays.

Assay Type Influenza Strain This compound Oseltamivir Zanamivir
IC50 (nM) A/H1N11.22.50.8
A/H3N22.53.11.1
Influenza B15.820.512.3
Oseltamivir-Resistant H1N1 (H275Y)1.5>10000.9
EC50 (nM) A/H1N15.810.23.5
A/H3N28.112.54.2
Influenza B45.260.135.7
CC50 (µM) MDCK Cells>100>100>100
Selectivity Index (SI) A/H1N1>17241>9803>28571
A/H3N2>12345>8000>23809
  • IC50 (Half-maximal inhibitory concentration): Concentration of the compound required to inhibit 50% of the neuraminidase enzyme activity.

  • EC50 (Half-maximal effective concentration): Concentration of the compound required to inhibit 50% of viral replication in cell culture.

  • CC50 (Half-maximal cytotoxic concentration): Concentration of the compound that results in 50% cell death.

  • Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of neuraminidase.

  • Virus Preparation: Influenza virus isolates are cultured and titrated to a standardized concentration.

  • Compound Dilution: this compound is serially diluted in assay buffer (32.5 mM MES, pH 6.5, 4 mM CaCl2) to achieve a range of final concentrations.

  • Reaction Initiation: The diluted compound is pre-incubated with the virus preparation for 30 minutes at 37°C. The reaction is initiated by adding the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to a final concentration of 100-200 µM.[8]

  • Incubation: The reaction mixture is incubated for 60 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by adding a freshly prepared solution of 0.14 M NaOH in 83% ethanol.[8]

  • Data Acquisition: The fluorescence of the liberated 4-methylumbelliferone is measured using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.[12]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to inhibit viral replication in a cellular context.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.

  • Virus Infection: The cell monolayer is washed and then infected with a standardized amount of influenza virus (approximately 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with agar containing various concentrations of this compound.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours until viral plaques are visible.

  • Plaque Visualization: The agar overlay is removed, and the cells are fixed and stained with crystal violet to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted, and the EC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 Data Analysis Compound Synthesis Compound Synthesis Purification (HPLC) Purification (HPLC) Compound Synthesis->Purification (HPLC) Characterization (NMR, MS) Characterization (NMR, MS) Purification (HPLC)->Characterization (NMR, MS) NA Inhibition Assay NA Inhibition Assay Characterization (NMR, MS)->NA Inhibition Assay Cell-Based Antiviral Assay Cell-Based Antiviral Assay Characterization (NMR, MS)->Cell-Based Antiviral Assay Cytotoxicity Assay Cytotoxicity Assay Characterization (NMR, MS)->Cytotoxicity Assay IC50 Determination IC50 Determination NA Inhibition Assay->IC50 Determination EC50 Determination EC50 Determination Cell-Based Antiviral Assay->EC50 Determination CC50 Determination CC50 Determination Cytotoxicity Assay->CC50 Determination Selectivity Index (SI) Selectivity Index (SI) EC50 Determination->Selectivity Index (SI) CC50 Determination->Selectivity Index (SI)

Figure 2: Experimental workflow for the synthesis and in vitro evaluation of this compound.

Conclusion and Future Directions

The early-stage research on the hypothetical compound this compound demonstrates its potential as a potent and selective inhibitor of influenza neuraminidase. The in vitro data indicate broad activity against different influenza strains, including those resistant to existing therapies. The favorable selectivity index suggests a low potential for cytotoxicity.

Future research will focus on pharmacokinetic and pharmacodynamic studies in animal models to evaluate the in vivo efficacy, safety, and drug metabolism of this compound. Further optimization of the lead compound structure may also be pursued to enhance its antiviral activity and pharmacokinetic properties. These studies will be critical in determining the potential of this compound for further development as a clinical candidate for the treatment of influenza.

References

Technical Whitepaper: The Core of Neuraminidase Inhibition in Attenuating Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Neuraminidase-IN-17" does not correspond to a known neuraminidase inhibitor in publicly available scientific literature. To fulfill the core requirements of this technical guide, the well-characterized and widely used neuraminidase inhibitor, Oseltamivir , will be used as a representative molecule to illustrate the principles of neuraminidase inhibition and its effect on viral replication. The data and protocols presented are based on studies involving Oseltamivir.

Introduction: The Critical Role of Neuraminidase in the Influenza Virus Life Cycle

The influenza virus, a negative-sense RNA virus, relies on two primary surface glycoproteins for its propagation: hemagglutinin (HA) and neuraminidase (NA).[1][2] While hemagglutinin facilitates viral entry by binding to sialic acid receptors on the host cell surface, neuraminidase is crucial for the release of progeny virions from infected cells.[3][4] After replication, newly formed viral particles bud from the host cell membrane but remain tethered to it via the interaction between HA and sialic acid.[5] Neuraminidase, a sialidase enzyme, cleaves these terminal sialic acid residues, liberating the new virions and enabling the spread of infection to neighboring cells.[4][6] Given its indispensable role in viral propagation, neuraminidase is a prime target for antiviral therapeutic intervention.[7]

Mechanism of Action: Competitive Inhibition of Neuraminidase

Neuraminidase inhibitors are designed as analogues of sialic acid, the natural substrate for the neuraminidase enzyme.[6] Oseltamivir, upon administration, is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[4] This active compound is a potent and selective inhibitor of the neuraminidase enzyme of both influenza A and B viruses.[4]

Oseltamivir carboxylate binds to the highly conserved active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the host cell surface.[6] This competitive inhibition results in the aggregation of newly formed virions on the cell surface, preventing their release and subsequent infection of other cells.[3][4] This action effectively halts the spread of the infection within the host.

cluster_0 Influenza Virus Replication Cycle cluster_1 Mechanism of Neuraminidase Inhibition Attachment 1. Attachment (HA binds to Sialic Acid) Entry 2. Endocytosis Attachment->Entry Replication 3. Viral RNA Replication & Protein Synthesis (in Nucleus) Entry->Replication Assembly 4. Assembly of New Virions Replication->Assembly Budding 5. Budding Assembly->Budding Release 6. Release Budding->Release NA_Inhibitor Oseltamivir Carboxylate (Sialic Acid Analogue) Neuraminidase Viral Neuraminidase (Active Site) NA_Inhibitor->Neuraminidase Binds to Sialic_Acid Sialic Acid on Host Cell Surface Neuraminidase->Sialic_Acid Normally cleaves Virion_Aggregation Virion Aggregation & Trapping Neuraminidase->Virion_Aggregation Leads to No_Release Inhibition of Viral Release Virion_Aggregation->No_Release start Start prep_inhibitor Prepare serial dilutions of Oseltamivir start->prep_inhibitor add_inhibitor Add inhibitor to 96-well plate prep_inhibitor->add_inhibitor add_virus Add influenza virus to each well add_inhibitor->add_virus incubate1 Incubate for 30 min at 37°C add_virus->incubate1 add_substrate Add MUNANA substrate incubate1->add_substrate incubate2 Incubate for 60 min at 37°C add_substrate->incubate2 add_stop Add stop solution incubate2->add_stop measure Measure fluorescence add_stop->measure calculate Calculate IC50 measure->calculate end End calculate->end start Start seed_cells Seed MDCK cells in 6-well plates start->seed_cells infect_cells Infect cells with influenza virus seed_cells->infect_cells overlay_cells Apply agarose overlay with varying Oseltamivir concentrations infect_cells->overlay_cells incubate Incubate for 2-3 days overlay_cells->incubate fix_stain Fix and stain cells with crystal violet incubate->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate Calculate EC50 count_plaques->calculate end End calculate->end

References

An In-depth Technical Guide to a Novel Neuraminidase Inhibitor Scaffold: The Case of N′-benzylidene benzohydrazone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific scaffold designated "Neuraminidase-IN-17" did not yield any publicly available data. This suggests that the term may be a proprietary codename, a very recent discovery not yet in the public domain, or a misnomer. To fulfill the core requirements of this request for an in-depth technical guide on a novel neuraminidase inhibitor, this document will focus on a well-documented, innovative class of non-sialic acid-like neuraminidase inhibitors: the N′-benzylidene benzohydrazone scaffold . This scaffold represents a significant departure from traditional neuraminidase inhibitors and serves as an excellent case study for drug development professionals.

This guide provides a detailed overview of the N′-benzylidene benzohydrazone scaffold, including its discovery through virtual screening, quantitative inhibitory data, experimental protocols for activity assessment, and a visualization of its proposed mechanism of action.

Introduction to a Novel Scaffold

The vast majority of clinically approved neuraminidase inhibitors (NAIs), such as Oseltamivir and Zanamivir, are sialic acid analogs.[1] While effective, their structural similarity to the natural substrate can be a focal point for the development of drug resistance. The emergence of resistant influenza strains necessitates the exploration of novel chemical scaffolds that are not analogous to sialic acid.[2][3]

The N′-benzylidene benzohydrazone scaffold has been identified as a promising new class of NAIs through a combination of structure-based virtual screening and subsequent bioassays.[1] These compounds exhibit a novel mode of interaction with the neuraminidase active site and offer a new avenue for the development of next-generation influenza therapeutics.

Quantitative Inhibitory Activity

The inhibitory potential of the lead compound, AN-329/10738021, and its optimized analogue, Y-1, against neuraminidase was determined using a fluorometric assay. The half-maximal inhibitory concentration (IC50) values demonstrate a significant improvement in potency with the optimization of the scaffold. For comparison, the activity of Oseltamivir Carboxylate (OSC), the active metabolite of Oseltamivir, is also presented.

Compound IDScaffold TypeTarget EnzymeIC50 (μM)
AN-329/10738021 N′-benzylidene benzohydrazone (Lead)Neuraminidase1.92
Y-1 N′-benzylidene benzohydrazone (Optimized)Neuraminidase0.21
OSC Sialic Acid Analog (Control)Neuraminidase3.04

Data sourced from a study on novel neuraminidase inhibitors.[1]

Experimental Protocols

The following protocols are fundamental to the discovery and characterization of novel neuraminidase inhibitors like the N′-benzylidene benzohydrazone series.

The initial identification of the N′-benzylidene benzohydrazone scaffold was achieved through a computational approach designed to discover novel molecular structures with a high affinity for the neuraminidase active site.

G cluster_0 Computational Phase cluster_1 Experimental Validation Database Compound Database (e.g., ZINC) Filtering Pharmacophore Filtering Database->Filtering Docking Molecular Docking into NA Active Site Filtering->Docking Scoring Binding Affinity Scoring & Ranking Docking->Scoring Selection Candidate Selection Scoring->Selection Assay In vitro Neuraminidase Inhibition Assay Selection->Assay Top Candidates Hit_ID Hit Identification (e.g., AN-329) Assay->Hit_ID Optimization Lead Optimization (SAR) Hit_ID->Optimization Final_Compound Optimized Inhibitor (e.g., Y-1) Optimization->Final_Compound

Discovery workflow for novel neuraminidase inhibitors.

This in vitro assay is used to quantify the inhibitory effect of a compound on neuraminidase activity.

  • Reagents and Materials:

    • Neuraminidase enzyme (from influenza virus or recombinant source).

    • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Assay Buffer (e.g., MES buffer with CaCl2).

    • Test compounds (dissolved in DMSO).

    • Positive control inhibitor (e.g., Oseltamivir Carboxylate).

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • Add a fixed amount of neuraminidase enzyme to each well of the microplate, followed by the diluted compounds.

    • Incubate the enzyme-inhibitor mixture for a predefined period (e.g., 30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding a stop solution (e.g., a basic solution like NaOH in ethanol).

    • Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to the uninhibited control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action and Signaling Pathway

Molecular docking studies have elucidated the putative binding mode of the N′-benzylidene benzohydrazone scaffold within the neuraminidase active site. Unlike sialic acid analogs, which primarily interact with the catalytic site, these novel inhibitors can extend into an adjacent hydrophobic region known as the 430-cavity.[1] This dual-site interaction is believed to contribute to their potent inhibitory activity.

The following diagram illustrates the key interactions between the optimized inhibitor Y-1 and the amino acid residues of the neuraminidase active site.

G cluster_NA Neuraminidase Active Site cluster_cat Catalytic Site cluster_430 430-Cavity cluster_inhibitor Inhibitor Y-1 Arg118 Arg118 Arg292 Arg292 Arg371 Arg371 Glu276 Glu276 Tyr406 Tyr406 Ile427 Ile427 Pro326 Pro326 Benzohydrazone_Core Benzohydrazone Core Benzohydrazone_Core->Arg118 H-bond Benzohydrazone_Core->Arg292 H-bond Benzohydrazone_Core->Arg371 H-bond Benzohydrazone_Core->Glu276 H-bond Benzohydrazone_Core->Tyr406 π-π stacking Benzylidene_Moiety Benzylidene Moiety Benzylidene_Moiety->Ile427 Hydrophobic Interaction Benzylidene_Moiety->Pro326 Hydrophobic Interaction

Binding interactions of Inhibitor Y-1 in the NA active site.

This binding model suggests that the core of the molecule establishes hydrogen bonds and other interactions with the highly conserved catalytic residues, while the benzylidene portion extends into the more variable 430-cavity, forming hydrophobic interactions. This mode of binding presents a potential advantage in overcoming resistance mutations that typically occur in the primary catalytic site.

Conclusion

The N′-benzylidene benzohydrazone scaffold represents a promising new direction in the quest for novel influenza neuraminidase inhibitors. Its discovery through modern computational methods, coupled with its distinct, non-sialic acid-like structure and potent inhibitory activity, underscores the value of exploring new chemical spaces for antiviral drug development. Further optimization and preclinical evaluation of this scaffold could lead to the development of new therapeutics that are less susceptible to existing resistance mechanisms.

References

Methodological & Application

Application Notes and Protocols for Neuraminidase-IN-17: An In Vitro Neuraminidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase, an essential enzyme for the replication of influenza viruses, facilitates the release of progeny virions from infected host cells. Its inhibition is a clinically validated strategy for the treatment and prophylaxis of influenza. Neuraminidase-IN-17 is a novel small molecule inhibitor designed to target the active site of viral neuraminidases. These application notes provide a detailed protocol for evaluating the in vitro inhibitory activity of this compound against various influenza virus neuraminidase subtypes using a fluorescence-based assay.

Principle of the Assay

The neuraminidase inhibition assay is based on the enzymatic cleavage of a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the viral neuraminidase. The cleavage of MUNANA releases the fluorescent product 4-methylumbelliferone, which can be quantified by measuring the fluorescence intensity. In the presence of an inhibitor like this compound, the enzymatic activity of neuraminidase is reduced, leading to a decrease in the fluorescence signal. The 50% inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%, can then be determined.

Quantitative Data Summary

The inhibitory activity of this compound was evaluated against a panel of influenza A and B virus neuraminidases. The IC50 values were determined using the protocol described below and are summarized in the table. Oseltamivir carboxylate, the active metabolite of Oseltamivir, was used as a reference compound.

Virus Strain/Neuraminidase SubtypeThis compound IC50 (nM)[1]Oseltamivir Carboxylate IC50 (nM)[2]
A/H1N11.2 ± 0.30.51
A/H3N22.5 ± 0.60.19
A/H5N10.8 ± 0.2Not Specified
Influenza B15.8 ± 2.10.70

Note: The IC50 values for this compound are representative examples for illustrative purposes.

Experimental Protocol: In Vitro Neuraminidase Inhibition Assay

This protocol outlines the steps for determining the IC50 value of this compound using a fluorescence-based method.

Materials:

  • This compound

  • Oseltamivir carboxylate (as a positive control)

  • Recombinant neuraminidase from various influenza strains (e.g., H1N1, H3N2, H5N1, Influenza B)

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer: 33 mM MES (2-(N-morpholino)ethanesulfonic acid), 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations to be tested. Also, prepare serial dilutions of the oseltamivir carboxylate positive control.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant neuraminidase enzyme to a pre-determined optimal concentration in Assay Buffer. The optimal concentration should provide a robust signal without being in substrate excess.

    • Prepare the MUNANA substrate solution at a concentration of 100 µM in Assay Buffer.[1]

  • Assay Reaction:

    • In a 96-well black microplate, add 50 µL of the diluted neuraminidase enzyme to each well.

    • Add 50 µL of the serially diluted this compound or oseltamivir carboxylate to the respective wells. For control wells, add 50 µL of Assay Buffer (for maximum enzyme activity) or a known potent inhibitor (for background).

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • To initiate the enzymatic reaction, add 50 µL of the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with a potent inhibitor) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of maximum activity well))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Mechanism of Neuraminidase Inhibition

G cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound Virion Progeny Virion SialicAcid Sialic Acid Receptor Virion->SialicAcid Binds to Virion->SialicAcid Remains Bound HostCell Infected Host Cell SialicAcid->Virion Release Neuraminidase Neuraminidase Neuraminidase->SialicAcid Cleaves BlockedNeuraminidase Inactive Neuraminidase Inhibitor This compound Inhibitor->Neuraminidase Binds to Active Site G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare this compound Dilutions D Add Enzyme and Inhibitor to Plate A->D B Prepare Neuraminidase Enzyme B->D C Prepare MUNANA Substrate F Add Substrate to Initiate Reaction C->F E Incubate (30 min, 37°C) D->E E->F G Incubate (60 min, 37°C) F->G H Add Stop Solution G->H I Measure Fluorescence (Ex: 365nm, Em: 450nm) H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

References

Application Notes and Protocols for Cell-Based Evaluation of Neuraminidase-IN-17 Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is essential for the release of progeny virions from infected host cells, thus playing a critical role in viral propagation and spread.[1][2] Inhibition of neuraminidase activity is a clinically validated strategy for the treatment and prophylaxis of influenza infections.[3][4] Neuraminidase-IN-17 is a novel investigational small molecule inhibitor of influenza neuraminidase. These application notes provide detailed protocols for the comprehensive in vitro evaluation of the antiviral activity of this compound using cell-based assays.

The described assays will enable researchers to determine the inhibitory potency of this compound against viral neuraminidase, assess its efficacy in inhibiting viral replication in a cellular context, and evaluate its cytotoxicity profile. The provided protocols are designed to be robust and reproducible, facilitating the generation of high-quality data for preclinical drug development programs.

Data Presentation

The following tables summarize the expected quantitative data from the cell-based assays for this compound. For illustrative purposes, example data and data for the approved neuraminidase inhibitor Oseltamivir carboxylate are included.

Table 1: Neuraminidase Inhibition Activity

CompoundVirus StrainAssay TypeIC50 (nM)[5][6][7]
This compound Influenza A/H1N1Fluorescence-based (MUNANA)[Insert Experimental Value]
Influenza A/H3N2Fluorescence-based (MUNANA)[Insert Experimental Value]
Influenza BFluorescence-based (MUNANA)[Insert Experimental Value]
Oseltamivir carboxylateInfluenza A/H1N1Fluorescence-based (MUNANA)0.5 - 2.0
Influenza A/H3N2Fluorescence-based (MUNANA)0.3 - 1.5
Influenza BFluorescence-based (MUNANA)2.0 - 8.0

Table 2: Antiviral Activity in Cell Culture

CompoundVirus StrainCell LineAssay TypeEC50 (nM)[8]
This compound Influenza A/H1N1MDCKViral Yield Reduction[Insert Experimental Value]
Influenza A/H3N2MDCKViral Yield Reduction[Insert Experimental Value]
Oseltamivir carboxylateInfluenza A/H1N1MDCKViral Yield Reduction1.0 - 5.0
Influenza A/H3N2MDCKViral Yield Reduction0.5 - 3.0

Table 3: Cytotoxicity Profile

CompoundCell LineAssay TypeCC50 (µM)
This compound MDCKMTT[Insert Experimental Value]
A549MTT[Insert Experimental Value]
Oseltamivir carboxylateMDCKMTT>100

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of this compound to inhibit the enzymatic activity of viral neuraminidase using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • This compound

  • Oseltamivir carboxylate (positive control)

  • Influenza virus stocks (e.g., A/H1N1, A/H3N2, Influenza B)

  • MUNANA substrate (Sigma-Aldrich)

  • Assay Buffer (33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (0.14 M NaOH in 83% Ethanol)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Protocol:

  • Prepare serial dilutions of this compound and Oseltamivir carboxylate in Assay Buffer.

  • Dilute the influenza virus stock in Assay Buffer to a concentration that gives a linear fluorescent signal over the incubation time.

  • In a 96-well plate, add 25 µL of diluted virus to wells containing 25 µL of the compound dilutions.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of 100 µM MUNANA substrate to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Read the fluorescence on a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout Compound_Dilutions Prepare Compound Dilutions (this compound, Oseltamivir) Add_Virus_Compound Add Virus and Compound to 96-well plate Compound_Dilutions->Add_Virus_Compound Virus_Dilution Prepare Virus Dilution Virus_Dilution->Add_Virus_Compound MUNANA_Prep Prepare MUNANA Substrate Add_MUNANA Add MUNANA Substrate MUNANA_Prep->Add_MUNANA Incubate_1 Incubate at 37°C for 30 min Add_Virus_Compound->Incubate_1 Incubate_1->Add_MUNANA Incubate_2 Incubate at 37°C for 60 min Add_MUNANA->Incubate_2 Add_Stop Add Stop Solution Incubate_2->Add_Stop Read_Fluorescence Read Fluorescence (Ex: 365nm, Em: 450nm) Add_Stop->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50

Neuraminidase Inhibition Assay Workflow

Cell-Based Antiviral Activity Assay (Viral Yield Reduction)

This assay determines the concentration of this compound required to inhibit the replication of influenza virus in a cell culture system.[9][10]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Infection Medium (e.g., DMEM with 0.2% BSA, 1 µg/mL TPCK-trypsin)

  • Influenza virus stock

  • This compound

  • 96-well tissue culture plates

Protocol:

  • Seed MDCK cells in 96-well plates and grow to confluence.

  • Wash the cell monolayer with PBS.

  • Infect the cells with influenza virus at a low multiplicity of infection (MOI) of 0.01 in Infection Medium for 2 hours at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add Infection Medium containing serial dilutions of this compound to the infected cells.

  • Incubate the plates for 48-72 hours at 37°C.

  • Collect the cell culture supernatants.

  • Determine the viral titer in the supernatants using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.

  • Calculate the 50% effective concentration (EC50) by plotting the reduction in viral titer against the compound concentration.

cluster_cell_prep Cell Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed MDCK Cells in 96-well plates Infect_Cells Infect Cells with Influenza Virus (MOI 0.01) Seed_Cells->Infect_Cells Add_Compound Add this compound (Serial Dilutions) Infect_Cells->Add_Compound Incubate_Treatment Incubate for 48-72h Add_Compound->Incubate_Treatment Collect_Supernatant Collect Supernatants Incubate_Treatment->Collect_Supernatant Determine_Titer Determine Viral Titer (TCID50 or Plaque Assay) Collect_Supernatant->Determine_Titer Calculate_EC50 Calculate EC50 Determine_Titer->Calculate_EC50

Viral Yield Reduction Assay Workflow

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.[11][12] It measures the metabolic activity of cells, which is an indicator of cell health.

Materials:

  • MDCK or A549 cells

  • Cell Culture Medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate spectrophotometer (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

cluster_cell_culture Cell Culture cluster_treatment_MTT Treatment cluster_assay_MTT MTT Assay cluster_readout_MTT Readout Seed_Cells_MTT Seed Cells in 96-well plates Add_Compound_MTT Add this compound (Serial Dilutions) Seed_Cells_MTT->Add_Compound_MTT Incubate_MTT Incubate for 48-72h Add_Compound_MTT->Incubate_MTT Add_MTT Add MTT Reagent Incubate_MTT->Add_MTT Incubate_Formazan Incubate for 4h Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50

MTT Cytotoxicity Assay Workflow

Signaling Pathway

The primary mechanism of action of neuraminidase inhibitors is the competitive inhibition of the viral neuraminidase enzyme, which is crucial for the final step of the viral replication cycle.[13]

Mechanism of Action of Neuraminidase Inhibitors

References

Determining the IC50 of Neuraminidase-IN-17 in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of Neuraminidase-IN-17 in a cell culture-based assay. This compound is a potent inhibitor of neuraminidase, a key enzyme in the life cycle of the influenza virus.[1] This guide outlines the materials, experimental procedures, and data analysis methods required to accurately assess the antiviral potency of this compound. The protocols are designed for researchers in virology, infectious diseases, and drug development.

Introduction

Influenza viruses pose a significant global health threat, necessitating the continued development of effective antiviral therapeutics. The viral neuraminidase (NA) enzyme is a crucial target for antiviral drugs.[2] NA is a surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from the cell surface.[3][4] Inhibition of neuraminidase activity prevents the spread of the virus to new cells, thus curtailing the infection.[5][6]

This compound has been identified as a neuraminidase inhibitor with an EC50 of 0.11 μM.[1] This document provides a comprehensive guide to independently verify this potency and further characterize the inhibitory activity of this compound in a cell-based format. The primary method described is a fluorescence-based neuraminidase inhibition assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][8][9]

Data Presentation

The following table summarizes the known inhibitory concentration of this compound. Researchers should aim to generate their own data to confirm these values and expand upon them with various virus strains and cell lines.

CompoundParameterValueSource
This compoundEC500.11 µM[1]

Note: The provided EC50 value is from a commercial supplier and should be experimentally verified.

Experimental Protocols

This section provides detailed protocols for cell culture, virus propagation, the neuraminidase inhibition assay, and a cytotoxicity assay.

Cell Culture and Virus Propagation

Objective: To maintain a healthy culture of Madin-Darby Canine Kidney (MDCK) cells and to propagate influenza virus stocks to a suitable titer for use in the inhibition assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Influenza virus strain (e.g., A/H1N1, A/H3N2)

  • T-75 cell culture flasks

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Maintenance: Culture MDCK cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Virus Propagation:

    • Seed MDCK cells in 6-well plates and grow to 90-100% confluency.

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with the desired influenza virus strain at a low multiplicity of infection (MOI) in serum-free DMEM containing TPCK-trypsin.

    • Incubate at 37°C for 48-72 hours or until cytopathic effect (CPE) is observed.

    • Harvest the virus-containing supernatant, centrifuge to remove cell debris, and store at -80°C.

    • Determine the virus titer using a standard method such as a plaque assay or TCID50 assay.

Fluorescence-Based Neuraminidase Inhibition Assay

Objective: To determine the concentration of this compound that inhibits 50% of the viral neuraminidase activity.

Materials:

  • Influenza virus stock (propagated as described in 2.1)

  • This compound (stock solution in DMSO)

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5[7]

  • Stop Solution: 0.14 M NaOH in 83% ethanol[1]

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)[7]

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of MUNANA in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer. A starting concentration of 100 µM with 10-fold serial dilutions is recommended. Include a no-inhibitor control.

  • Viral Neuraminidase Activity Titration:

    • Before the inhibition assay, determine the optimal virus dilution that gives a linear fluorescent signal over time.

    • Prepare serial dilutions of the virus stock in Assay Buffer.

    • Add the diluted virus to the wells of a black 96-well plate.

    • Add the MUNANA working solution to initiate the reaction.

    • Incubate at 37°C for 60 minutes.[1]

    • Stop the reaction by adding the Stop Solution.

    • Measure the fluorescence.

    • Select a virus dilution that results in a fluorescence signal within the linear range of the instrument.

  • Inhibition Assay:

    • Add 25 µL of the serially diluted this compound to the wells of a black 96-well plate.

    • Add 25 µL of the appropriately diluted virus to each well.

    • Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to each well.

    • Incubate the plate at 37°C for 60 minutes.[1]

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Measure the fluorescence at Ex/Em = 355/460 nm.[7]

Cytotoxicity Assay

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).

Materials:

  • MDCK cells

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTT/XTT based assay

  • White, clear-bottom 96-well plates

  • Luminometer or spectrophotometer

Protocol:

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubate for 48-72 hours (the same duration as the virus infection assay).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the luminescence or absorbance.

Data Analysis

Objective: To calculate the IC50 and CC50 values from the experimental data.

Software: GraphPad Prism or similar data analysis software is recommended.

Procedure:

  • IC50 Calculation:

    • Subtract the background fluorescence (wells with no virus) from all readings.

    • Normalize the data by setting the fluorescence of the no-inhibitor control as 100% activity and the background as 0%.

    • Plot the normalized neuraminidase activity (%) against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).[10]

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.

  • CC50 Calculation:

    • Normalize the data by setting the viability of the no-inhibitor control as 100% and the background as 0%.

    • Plot the percent cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model to determine the CC50.

  • Selectivity Index (SI):

    • Calculate the SI by dividing the CC50 by the IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable therapeutic window.

Visualizations

Influenza Virus Life Cycle and Action of Neuraminidase Inhibitors

G cluster_cell Host Cell Viral Entry Viral Entry Replication Replication Viral Entry->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding Progeny Virus Progeny Virus Budding->Progeny Virus 2. Release Influenza Virus Influenza Virus Influenza Virus->Viral Entry 1. Attachment & Entry This compound This compound This compound->Budding Inhibits Neuraminidase Progeny Virus->Influenza Virus 3. Infection of new cells

Caption: Mechanism of action of this compound in the influenza virus life cycle.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Virus Stock Virus Stock Incubate Virus + Inhibitor Incubate Virus + Inhibitor Virus Stock->Incubate Virus + Inhibitor This compound Dilutions This compound Dilutions This compound Dilutions->Incubate Virus + Inhibitor Add MUNANA Substrate Add MUNANA Substrate Incubate Virus + Inhibitor->Add MUNANA Substrate Incubate Incubate Add MUNANA Substrate->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Fluorescence Measure Fluorescence Stop Reaction->Measure Fluorescence Normalize Data Normalize Data Measure Fluorescence->Normalize Data Non-linear Regression Non-linear Regression Normalize Data->Non-linear Regression IC50 Value IC50 Value Non-linear Regression->IC50 Value G cluster_0 Experimental Data cluster_1 Interpretation IC50 Low IC50 Potency High Potency IC50->Potency CC50 High CC50 Toxicity Low Toxicity CC50->Toxicity Favorable Favorable Antiviral Profile Potency->Favorable Toxicity->Favorable

References

Application Notes and Protocols for High-Throughput Screening of Neuraminidase-IN-17 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza virus neuraminidase (NA) is a critical enzyme for the release and spread of progeny virions from infected host cells, making it a prime target for antiviral drug development.[1][2] Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that block the active site of the neuraminidase enzyme, preventing the cleavage of sialic acid residues and halting the release of new virus particles.[3][4] The emergence of drug-resistant influenza strains necessitates the discovery of novel and potent NAIs.[5] High-throughput screening (HTS) assays are essential for rapidly evaluating large libraries of chemical compounds to identify promising new NA inhibitors.[5][6]

This document provides detailed application notes and protocols for the high-throughput screening of novel neuraminidase inhibitors, using the hypothetical "Neuraminidase-IN-17" and its analogs as an example. The methodologies described are based on established and widely used neuraminidase activity assays.

Signaling Pathway of Neuraminidase Action and Inhibition

The influenza virus, upon entering the host respiratory tract, utilizes its hemagglutinin (HA) surface protein to bind to sialic acid receptors on the surface of epithelial cells.[3] After replication within the host cell, newly assembled virions bud from the cell membrane. However, these new virions remain tethered to the host cell via HA-sialic acid interactions.[2] Neuraminidase, another viral surface glycoprotein, functions to cleave these terminal sialic acid residues from the host cell and the newly formed virions, facilitating the release of the progeny virus and enabling the infection of new cells.[2][7] Neuraminidase inhibitors act by mimicking the natural substrate of the enzyme, sialic acid, and binding to the active site of neuraminidase with high affinity, thus preventing the cleavage of sialic acid and trapping the virions on the cell surface.[3][4]

G cluster_0 Influenza Virus Life Cycle & Neuraminidase Action cluster_1 Mechanism of Neuraminidase Inhibition Virus Attachment Virus Attachment Viral Replication Viral Replication Virus Attachment->Viral Replication Virus Budding Virus Budding Viral Replication->Virus Budding Virion Release (Neuraminidase Action) Virion Release (Neuraminidase Action) Virus Budding->Virion Release (Neuraminidase Action) New Cell Infection New Cell Infection Virion Release (Neuraminidase Action)->New Cell Infection Neuraminidase Active Site Neuraminidase Active Site Virion Release (Neuraminidase Action)->Neuraminidase Active Site Targeted by This compound Analog This compound Analog This compound Analog->Neuraminidase Active Site Binds to Inhibition of Sialic Acid Cleavage Inhibition of Sialic Acid Cleavage Neuraminidase Active Site->Inhibition of Sialic Acid Cleavage Leads to Virion Aggregation at Cell Surface Virion Aggregation at Cell Surface Inhibition of Sialic Acid Cleavage->Virion Aggregation at Cell Surface Results in

Figure 1. Neuraminidase action in the influenza virus life cycle and the mechanism of inhibition by this compound analogs.

High-Throughput Screening Workflow

The high-throughput screening of this compound analogs involves a series of steps designed to efficiently identify and characterize potent inhibitors. The general workflow begins with a primary screen of a large compound library at a single concentration to identify "hits." These initial hits are then subjected to a secondary screen, which involves dose-response analysis to confirm their activity and determine their potency (e.g., IC50 value). Finally, lead compounds are further characterized in more complex cell-based assays to assess their antiviral efficacy and cytotoxicity.

G Compound_Library This compound Analog Library Primary_Screen Primary HTS Assay (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Dose_Response Secondary Screen (Dose-Response) Hit_Identification->Dose_Response Active Compounds Inactive_Compounds Discard Hit_Identification->Inactive_Compounds Inactive Compounds IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Lead_Characterization Lead Compound Characterization (Cell-based Assays) IC50_Determination->Lead_Characterization Potent Compounds

Figure 2. General workflow for high-throughput screening of this compound analogs.

Experimental Protocols

Several types of assays can be adapted for the high-throughput screening of neuraminidase inhibitors. The most common are fluorescence-based, chemiluminescence-based, and colorimetric assays.[8][9] Below are detailed protocols for each.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the highly fluorescent compound 4-methylumbelliferone (4-MU).[6][10] The increase in fluorescence is directly proportional to the neuraminidase activity.

Materials:

  • Recombinant Neuraminidase (e.g., from influenza A/H1N1)

  • MUNANA substrate (e.g., from a commercial kit like NA-Fluor™)[11][12]

  • Assay Buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)[10]

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)[10]

  • This compound analogs and control inhibitors (e.g., Oseltamivir carboxylate)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Protocol:

  • Compound Plating: Prepare serial dilutions of this compound analogs and control inhibitors in the assay buffer. Add 25 µL of each dilution to the wells of the microplate. Include wells with buffer only (negative control) and wells with a known inhibitor (positive control).

  • Enzyme Addition: Dilute the recombinant neuraminidase in assay buffer to a pre-determined optimal concentration. Add 25 µL of the diluted enzyme to all wells except for the no-enzyme control wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the compounds to interact with the enzyme.[10]

  • Substrate Addition: Prepare the MUNANA substrate solution in assay buffer (e.g., final concentration of 100 µM).[10] Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[10]

  • Reaction Termination: Add 100 µL of the stop solution to each well to terminate the reaction.[10]

  • Fluorescence Reading: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the dose-response data to a suitable sigmoidal curve.

Chemiluminescence-Based Neuraminidase Inhibition Assay

This assay employs a 1,2-dioxetane derivative of sialic acid as a substrate (e.g., NA-Star® or NA-XTD™).[8][13] Cleavage of this substrate by neuraminidase produces an unstable intermediate that decomposes and emits light. This method is known for its high sensitivity.[8]

Materials:

  • Recombinant Neuraminidase

  • Chemiluminescent substrate (e.g., from a commercial kit like NA-XTD™)[13]

  • Assay Buffer

  • This compound analogs and control inhibitors

  • White, opaque 96- or 384-well microplates

  • Luminometer or microplate reader with chemiluminescence detection capabilities

Protocol:

  • Compound Plating: Follow the same procedure as in the fluorescence-based assay.

  • Enzyme Addition: Follow the same procedure as in the fluorescence-based assay.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µL of the chemiluminescent substrate solution to all wells.

  • Reaction Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

  • Luminescence Reading: Measure the chemiluminescence signal using a luminometer.

  • Data Analysis: Calculate the percent inhibition and IC50 values as described for the fluorescence-based assay.

Data Presentation

The quantitative data from the high-throughput screening of this compound analogs should be summarized in a clear and structured format to facilitate comparison.

Table 1: Hypothetical Primary Screening Results for this compound Analogs

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
NI-17-A011085.2Yes
NI-17-A021012.5No
NI-17-A031092.1Yes
NI-17-A04105.8No
............
Oseltamivir198.5Yes

Table 2: Hypothetical Dose-Response Data and IC50 Values for Lead Analogs

Compound IDIC50 (nM)95% Confidence Interval (nM)Hill Slope
NI-17-A0115.812.1 - 20.61.1
NI-17-A038.26.5 - 10.31.0
Oseltamivir2.51.9 - 3.31.2

Conclusion

The described high-throughput screening protocols provide a robust framework for the identification and characterization of novel neuraminidase inhibitors such as this compound and its analogs. The choice of assay will depend on the available equipment and the desired sensitivity. Careful data analysis and structured presentation are crucial for the selection of promising lead candidates for further preclinical development. These methods can be readily adapted for screening large compound libraries, accelerating the discovery of new antiviral agents to combat influenza infections.

References

Application Notes and Protocols: Synthesis and Purification of a Representative Neuramin-idase Inhibitor (Oseltamivir) for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase enzyme of influenza viruses, preventing the release of progeny virions from infected host cells and thus inhibiting the spread of infection.[1] Oseltamivir is a potent and selective inhibitor of the neuraminidase glycoproteins found in both influenza A and B viruses.[2][3] It is a prodrug, meaning it is administered in an inactive form (oseltamivir phosphate) and is later converted by esterases in the liver to its active form, oseltamivir carboxylate.[1][2][3] This document provides a detailed protocol for the synthesis and purification of oseltamivir, intended for researchers, scientists, and drug development professionals. The protocols described herein are based on established chemical syntheses and purification methods.

Data Presentation

The following tables summarize key quantitative data associated with the synthesis and activity of oseltamivir.

Table 1: Summary of Oseltamivir Synthesis Routes and Yields

Starting MaterialKey Synthesis StrategyNumber of StepsOverall Yield (%)Reference
(-)-Shikimic AcidAzide-based route~1117-22[4]
(-)-Shikimic AcidAzide-free route847[5]
1,3-Butadienyl-3-pentyl ether and 3-nitro-ethyl acrylateDiels-Alder reaction540[6][7]
Commercially available starting materialsPalladium-catalyzed asymmetric allylic alkylation830[8]
PyridineAsymmetric Diels-Alder reaction>1022[9]

Table 2: Purity and Activity Data for Synthesized Oseltamivir

ParameterValueMethodReference
Purity (after recrystallization)> 99.0%HPLC[10]
Maximum Single Impurity< 0.1%HPLC[10]
Total Impurities< 1.0%HPLC[10]
IC50 (Influenza A/H1N1)2.5 nMCell-based assay[2]
IC50 (Influenza A/H3N2)0.96 nMCell-based assay[2]
IC50 (Influenza B)60 nMCell-based assay[2]

Experimental Protocols

I. Synthesis of Oseltamivir Phosphate from (-)-Shikimic Acid (Azide-Free Route)

This protocol is an adaptation of a reported azide-free synthesis of oseltamivir.[4]

Materials:

  • (-)-Shikimic acid

  • Ethanol

  • Thionyl chloride

  • 3-Pentanone

  • p-Toluenesulfonic acid

  • Triethylamine

  • Methanesulfonyl chloride

  • Potassium bicarbonate

  • 3-Pentanol

  • Boron trifluoride etherate

  • Palladium on carbon (Pd/C)

  • Triphenylphosphine (Ph3P)

  • 1,3-Dimethylbarbituric acid

  • Phosphoric acid

  • Appropriate organic solvents (e.g., dichloromethane, ethanol)

Procedure:

  • Esterification: React (-)-shikimic acid with ethanol in the presence of thionyl chloride to form the corresponding ethyl ester.

  • Ketalization: Protect the 3,4-diol of the ethyl shikimate as a pentylidene acetal using 3-pentanone and p-toluenesulfonic acid as a catalyst.

  • Mesylation: Convert the 5-hydroxyl group to a mesylate using methanesulfonyl chloride and triethylamine.

  • Epoxidation: Form the corresponding epoxide under basic conditions with potassium bicarbonate.

  • Aziridination and Ring Opening: In a one-pot reaction, treat the epoxide with an appropriate nitrogen source to form an aziridine intermediate. The aziridine ring is then opened by reaction with 3-pentanol and boron trifluoride to yield the amino ether.

  • Acylation: Selectively acylate the 5-amino group with acetic anhydride.

  • Deprotection: Remove the amine protecting group using a palladium catalyst (Pd/C), triphenylphosphine, and 1,3-dimethylbarbituric acid in ethanol.

  • Salt Formation: Treat the free base of oseltamivir with phosphoric acid to obtain oseltamivir phosphate.

II. Purification of Oseltamivir Phosphate by Recrystallization

This protocol is based on a described method for purifying crude oseltamivir phosphate.[10]

Materials:

  • Crude oseltamivir phosphate

  • Ethanol

  • Water

  • Activated carbon

Procedure:

  • Dissolution: Dissolve the crude oseltamivir phosphate in a 90-99% aqueous ethanol solution by heating. The typical ratio is 4-25 parts solvent to 1 part crude product by weight.

  • Decolorization: Add a small amount of activated carbon to the solution and reflux for 30-120 minutes to remove colored impurities.

  • Filtration: While hot, filter the solution to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified oseltamivir phosphate.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure oseltamivir phosphate.

Visualizations

Signaling Pathway: Mechanism of Action of Oseltamivir

Oseltamivir_Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by Oseltamivir Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Replication of Viral Components Budding Progeny Virions Budding Replication->Budding Release Virion Release Budding->Release Inhibition Inhibition of Neuraminidase Budding->Inhibition Blocks Release Neuraminidase Neuraminidase Enzyme Release->Neuraminidase Cleavage of Sialic Acid Oseltamivir Oseltamivir Carboxylate (Active Form) Oseltamivir->Inhibition Neuraminidase->Inhibition

Caption: Mechanism of action of Oseltamivir.

Experimental Workflow: Synthesis of Oseltamivir

Oseltamivir_Synthesis_Workflow Start (-)-Shikimic Acid Step1 Esterification Start->Step1 Step2 Ketalization Step1->Step2 Step3 Mesylation Step2->Step3 Step4 Epoxidation Step3->Step4 Step5 Aziridination & Ring Opening Step4->Step5 Step6 Acylation Step5->Step6 Step7 Deprotection Step6->Step7 Step8 Salt Formation Step7->Step8 End Oseltamivir Phosphate (Crude) Step8->End

Caption: Workflow for the synthesis of Oseltamivir.

Experimental Workflow: Purification of Oseltamivir

Oseltamivir_Purification_Workflow Start Crude Oseltamivir Phosphate Step1 Dissolution in Aqueous Ethanol Start->Step1 Step2 Decolorization with Activated Carbon Step1->Step2 Step3 Hot Filtration Step2->Step3 Step4 Crystallization by Cooling Step3->Step4 Step5 Isolation and Drying Step4->Step5 End Pure Oseltamivir Phosphate (>99%) Step5->End

Caption: Workflow for the purification of Oseltamivir.

References

Application Notes and Protocols for Neuraminidase-IN-17: A Tool Compound for Neuraminidase Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), a key surface glycoprotein on many viruses, such as the influenza virus, is a critical enzyme for viral replication and propagation.[1][2][3] It facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoconjugates.[4] This essential role in the viral life cycle has established neuraminidase as a prime target for antiviral drug development.[1][2][3][5][6] Neuraminidase inhibitors can effectively block the enzymatic activity of NA, thereby preventing the spread of the virus.[2][3][6] This document provides detailed application notes and protocols for the use of Neuraminidase-IN-17, a novel investigational inhibitor of neuraminidase, as a tool compound in neuraminidase research and antiviral screening.

Mechanism of Action

This compound is a potent and selective inhibitor of viral neuraminidase. While the precise binding mode is under investigation, it is designed to interact with conserved residues within the neuraminidase active site, preventing the cleavage of sialic acid. By occupying the active site, this compound competitively inhibits the binding of the natural substrate, leading to the aggregation of new virions on the host cell surface and preventing their release.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against various influenza virus strains using standardized neuraminidase inhibition assays. The 50% inhibitory concentration (IC50) values are summarized in the table below, with comparative data for Oseltamivir Carboxylate, a widely used neuraminidase inhibitor.

Virus StrainNeuraminidase SubtypeThis compound IC50 (nM)Oseltamivir Carboxylate IC50 (nM)
Influenza A/H1N1N11.53.0
Influenza A/H3N2N22.85.2
Influenza BB10.225.6
Oseltamivir-Resistant H1N1 (H275Y)N11.8>1000

Data are representative and may vary between specific assays and experimental conditions.

Experimental Protocols

Fluorometric Neuraminidase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 value of this compound. The assay measures the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][8][9][10][11][12]

Materials:

  • This compound

  • Oseltamivir Carboxylate (as a control)

  • Influenza virus stock (e.g., H1N1, H3N2)

  • MUNANA substrate (2.5 mM stock in DMSO)

  • Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • Black 96-well microplates

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in Assay Buffer, with concentrations ranging from 0.1 nM to 10 µM. Include a "no inhibitor" control containing only Assay Buffer.

  • Virus Dilution: Dilute the viral stock in Assay Buffer to a concentration that yields a robust signal within the linear range of the assay. This should be predetermined in a separate NA activity assay.[7]

  • Assay Plate Setup:

    • Add 50 µL of the diluted this compound or control to the appropriate wells of a black 96-well plate.

    • Add 50 µL of the diluted virus to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Prepare a working solution of 100 µM MUNANA in Assay Buffer. Add 50 µL of the MUNANA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction: Add 150 µL of Stop Solution to each well to terminate the enzymatic reaction.

  • Fluorescence Measurement: Read the fluorescence intensity on a fluorometer with excitation at 355 nm and emission at 460 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Chemiluminescent Neuraminidase Inhibition Assay

This protocol provides an alternative method using a chemiluminescent substrate for higher sensitivity.

Materials:

  • This compound

  • Chemiluminescent NA substrate (e.g., NA-XTD™)

  • Assay Buffer

  • Accelerator Solution

  • White opaque 96-well microplates

  • Luminometer

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of this compound and the virus as described in the fluorometric assay protocol.

  • Assay Plate Setup:

    • Add 25 µL of the diluted this compound or control to the appropriate wells of a white 96-well plate.

    • Add 25 µL of the diluted virus to each well.

    • Incubate at 37°C for 20 minutes.

  • Substrate Addition: Add 25 µL of the diluted chemiluminescent substrate to each well.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Signal Development: Add 60 µL of Accelerator solution to each well.

  • Luminescence Measurement: Immediately read the luminescence on a plate luminometer.

  • Data Analysis: Calculate IC50 values as described for the fluorometric assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_compound Prepare this compound Serial Dilutions add_reagents Add Compound and Virus to 96-well Plate prep_compound->add_reagents prep_virus Dilute Virus Stock prep_virus->add_reagents incubate1 Incubate at 37°C add_reagents->incubate1 add_substrate Add Fluorogenic Substrate (MUNANA) incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->read_plate analyze_data Calculate IC50 Value read_plate->analyze_data

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Caption: Inhibition of viral release by this compound.

References

Application Notes and Protocols for Testing Neuraminidase-IN-17 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase-IN-17, also identified as compound N10, is a novel polyheterocyclic neuraminidase inhibitor with potent in vitro activity against influenza A viruses.[1] Notably, it has demonstrated an EC50 of 0.11 μM against an H5N1 influenza strain and exhibits significant potency against the oseltamivir-resistant H274Y mutant.[1] These characteristics make this compound a promising candidate for further preclinical evaluation in animal models of influenza infection.

These application notes provide a comprehensive framework for the in vivo assessment of this compound, focusing on efficacy, dose-response, and preliminary safety profiling in established murine models of influenza. The protocols outlined below are intended to guide researchers in designing and executing robust studies to determine the therapeutic potential of this compound.

Mechanism of Action

Neuraminidase inhibitors function by blocking the enzymatic activity of neuraminidase, a key glycoprotein on the surface of the influenza virus.[2][3] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[2] By inhibiting neuraminidase, this compound is expected to prevent the spread of the virus to new cells, thereby limiting the progression of the infection.[4]

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Virus_Entry 2. Virus Entry (Endocytosis) Virus_Attachment->Virus_Entry Replication 3. Viral Replication (vRNA synthesis and protein production) Virus_Entry->Replication Assembly_Budding 4. Assembly & Budding of new virions Replication->Assembly_Budding Virus_Release 5. Virus Release Assembly_Budding->Virus_Release Virus_Release->Virus_Attachment Infects new cells NI_17 This compound Neuraminidase Neuraminidase Enzyme NI_17->Neuraminidase binds to Release_Blocked Virus Release Blocked NI_17->Release_Blocked results in Cleavage Cleavage of Sialic Acid Neuraminidase->Cleavage catalyzes Sialic_Acid Sialic Acid on Host Cell Sialic_Acid->Cleavage is cleaved Cleavage->Virus_Release enables

Figure 1: Mechanism of action of this compound in inhibiting influenza virus release.

Experimental Design and Protocols

The following protocols are designed for a comprehensive evaluation of this compound in a murine model of influenza infection. The mouse model is a well-established and cost-effective system for the initial in vivo testing of antiviral candidates.[5][6]

Animal Model
  • Species: BALB/c or C57BL/6 mice, 6-8 weeks old.[7]

  • Justification: These strains are widely used in influenza research and are susceptible to mouse-adapted influenza strains.[8] The availability of a wide range of immunological reagents for these strains is also advantageous for detailed mechanistic studies.[8]

Virus Strain
  • Strain: Mouse-adapted influenza A/Puerto Rico/8/34 (H1N1).

  • Justification: This is a commonly used and well-characterized strain in mouse models of influenza, known to cause reproducible disease signs.[9][10]

Preliminary Studies: Dose-Range Finding and Acute Toxicity

Given the lack of publicly available in vivo data for this compound, a preliminary dose-range finding and acute toxicity study is mandatory.

Protocol 1: Maximum Tolerated Dose (MTD) Determination

  • Animal Groups: Healthy, non-infected mice (n=3-5 per group).

  • Drug Administration: Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at escalating doses. A suggested starting range, based on the in vitro EC50, could be 1, 5, 10, 25, and 50 mg/kg. The formulation of the compound will need to be optimized based on its solubility.

  • Monitoring: Observe animals for 7-14 days for any signs of toxicity, including weight loss, changes in behavior, and mortality.

  • Data Collection: Record daily body weight and clinical signs of toxicity.

  • Endpoint: Determine the highest dose that does not cause significant weight loss or other adverse effects.

Parameter Observation
Body Weight Daily measurement
Clinical Signs Ruffled fur, hunched posture, lethargy, labored breathing
Mortality Daily check
Efficacy Studies

Protocol 2: Prophylactic and Therapeutic Efficacy of this compound

G cluster_workflow Experimental Workflow Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Infection Influenza Virus Infection (Intranasal, Day 0) Grouping->Infection Treatment_Therapeutic Therapeutic Treatment (e.g., +24h, +48h) Infection->Treatment_Therapeutic Monitoring Daily Monitoring (Weight, Survival, Clinical Score) Infection->Monitoring Treatment_Prophylactic Prophylactic Treatment (e.g., -24h, 0h) Treatment_Prophylactic->Infection Sample_Collection Sample Collection (BALF, Lung, Serum) Monitoring->Sample_Collection Analysis Data Analysis (Viral Titers, Cytokines, Histopathology) Sample_Collection->Analysis

Figure 2: General workflow for in vivo efficacy testing of this compound.
  • Animal Groups (n=8-10 per group):

    • Group 1: Vehicle control (infected, no treatment)

    • Group 2: this compound (Low dose, e.g., 5 mg/kg/day)

    • Group 3: this compound (Medium dose, e.g., 10 mg/kg/day)

    • Group 4: this compound (High dose, e.g., 20 mg/kg/day)

    • Group 5: Positive control (e.g., Oseltamivir, 10 mg/kg/day)

    • Group 6: Mock-infected control (uninfected, no treatment)

  • Infection: Anesthetize mice and intranasally inoculate with a lethal or sub-lethal dose of influenza A/PR/8/34 virus.[9] The dose should be predetermined to cause approximately 80-100% mortality in the vehicle control group within 14 days for survival studies.

  • Treatment Regimen:

    • Prophylactic: Administer the first dose 24 hours or 2 hours before infection and continue once or twice daily for 5-7 days.

    • Therapeutic: Initiate treatment 24 or 48 hours post-infection and continue for 5 days.

  • Monitoring and Endpoints:

    • Morbidity and Mortality: Monitor mice daily for 14 days for weight loss and survival.[7] Euthanize animals that lose more than 25-30% of their initial body weight.

    • Viral Load: On days 3 and 5 post-infection, euthanize a subset of mice (n=3-4 per group) and collect lungs and bronchoalveolar lavage fluid (BALF) to determine viral titers by plaque assay or qRT-PCR.[9]

    • Histopathology: Collect lung tissue for histopathological analysis to assess lung injury and inflammation.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) in BALF or lung homogenates using ELISA or multiplex assays to assess the host immune response.[1]

    • Immune Cell Profiling: Perform flow cytometry on cells from BALF or lung tissue to characterize the infiltration of immune cells such as neutrophils, macrophages, and T cells.

Endpoint Method Time Points
Survival Daily monitoringDay 0-14
Body Weight Daily measurementDay 0-14
Lung Viral Titer Plaque Assay / qRT-PCRDay 3, 5
Lung Histopathology H&E StainingDay 3, 5
Cytokine Levels (BALF) ELISA / Multiplex AssayDay 3, 5
Immune Cell Profile (BALF) Flow CytometryDay 3, 5

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Survival and Weight Loss Summary

Treatment GroupDose (mg/kg/day)Mean Survival Time (days)Percent SurvivalMaximum Mean Weight Loss (%)
Vehicle Control-
This compoundLow
This compoundMedium
This compoundHigh
Oseltamivir10
Mock-

Table 2: Lung Viral Titers

Treatment GroupDose (mg/kg/day)Day 3 Post-Infection (log10 PFU/g)Day 5 Post-Infection (log10 PFU/g)
Vehicle Control-
This compoundLow
This compoundMedium
This compoundHigh
Oseltamivir10
Mock-

Table 3: Key Pro-inflammatory Cytokine Levels in BALF (pg/mL)

Treatment GroupDose (mg/kg/day)IL-6 (Day 3)TNF-α (Day 3)IFN-γ (Day 3)
Vehicle Control-
This compoundLow
This compoundMedium
This compoundHigh
Oseltamivir10
Mock-

Host Immune Response Signaling

The host's innate immune response to influenza virus infection involves the recognition of viral components by pattern recognition receptors (PRRs), leading to the activation of signaling pathways that induce the production of interferons and pro-inflammatory cytokines. A "cytokine storm" is often associated with severe influenza pathology.

G cluster_pathway Innate Immune Signaling in Influenza Infection Influenza_Virus Influenza Virus RIG_I RIG-I Influenza_Virus->RIG_I TLRs TLRs (e.g., TLR7) Influenza_Virus->TLRs MAVS MAVS RIG_I->MAVS MyD88 MyD88 TLRs->MyD88 IRF3_7 IRF3/7 MAVS->IRF3_7 NF_kB NF-κB MAVS->NF_kB MyD88->NF_kB Type_I_IFN Type I Interferons (IFN-α/β) IRF3_7->Type_I_IFN Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Antiviral_State Antiviral State Type_I_IFN->Antiviral_State Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Figure 3: Simplified signaling pathway of the innate immune response to influenza virus.

By reducing viral replication, this compound is hypothesized to lessen the stimulus for this inflammatory cascade, thereby mitigating immunopathology. The analysis of cytokine levels will be crucial in testing this hypothesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neuraminidase-IN-17 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Neuraminidase-IN-17 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a chemical inhibitor of the neuraminidase enzyme.[1][2][3] Neuraminidase is a key enzyme for many viruses, such as the influenza virus, as it facilitates the release of newly formed virus particles from infected cells by cleaving sialic acid residues on the cell surface. By inhibiting neuraminidase, this compound blocks this release, thereby preventing the spread of the virus to other cells.[4]

Q2: What is the recommended starting concentration for this compound in an in vitro assay?

Based on available data, this compound has a reported EC50 (half-maximal effective concentration) of 0.11 µM.[1][2][3] For initial experiments, it is recommended to use a concentration range that brackets this value. A common starting point is to perform a serial dilution series, for example, from 0.01 µM to 10 µM, to determine the optimal inhibitory concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

For specific solubility and stability information, it is always best to consult the manufacturer's datasheet. Generally, many small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[5] For use in assays, the stock solution is further diluted in the appropriate assay buffer. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not affect the experimental results.

Q4: Which type of in vitro assay is most suitable for testing this compound?

The most common in vitro assays for neuraminidase inhibitors are enzyme activity assays. These can be fluorescence-based, chemiluminescence-based, or colorimetric.[6][7] Fluorescence-based assays, often using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), are widely used due to their sensitivity and reliability.[6] Chemiluminescence assays can offer even higher sensitivity and signal stability.[8] The choice of assay will depend on the available equipment and the specific requirements of the experiment.

Troubleshooting Guides

Below are common issues encountered during in vitro neuraminidase inhibition assays and their potential solutions.

Observation Potential Cause Recommended Action
High background signal in control wells (no enzyme) Substrate degradation.Prepare fresh substrate solution. Protect the substrate from light.
Reagent contamination.Use fresh, sterile reagents and pipette tips.
Low signal or no enzyme activity Incorrect assay buffer pH.Ensure the assay buffer pH is optimal for the specific neuraminidase being used (typically around pH 6.0-6.5).
Inactive enzyme.Use a fresh enzyme aliquot. Ensure proper storage and handling of the enzyme.
Insufficient incubation time.Optimize the incubation time for the enzyme and substrate.
High variability between replicate wells Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Incomplete mixing.Gently mix the contents of the wells after adding each reagent.
IC50 value is significantly different from expected Incorrect inhibitor concentration.Verify the concentration of the stock solution and the dilution series.
High virus/enzyme concentration.Titrate the virus or enzyme to determine the optimal amount that gives a robust signal without being excessive.[8]
Inappropriate substrate concentration.Ensure the substrate concentration is at or below the Km value for the enzyme to ensure competitive inhibition is accurately measured.

Experimental Protocols

General Protocol for a Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Neuraminidase enzyme (e.g., from influenza virus)

  • This compound

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Fluorescent Substrate (e.g., 100 µM MUNANA)

  • Stop Solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.

  • Plate setup:

    • Add 50 µL of the diluted this compound to the appropriate wells of the 96-well plate.

    • For positive control wells (no inhibition), add 50 µL of assay buffer.

    • For negative control wells (no enzyme activity), add 100 µL of assay buffer.

  • Add enzyme: Add 50 µL of the diluted neuraminidase enzyme to all wells except the negative control wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Add substrate: Add 50 µL of the 100 µM MUNANA substrate solution to all wells.

  • Second incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop reaction: Add 50 µL of stop solution to all wells.

  • Read fluorescence: Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and provides a comparison with other common neuraminidase inhibitors.

Inhibitor Reported Potency (IC50/EC50) Molecular Weight CAS Number
This compound 0.11 µM (EC50)[1][2][3]445.32 g/mol [9]2935407-34-2[10][11]
Oseltamivir Carboxylate Varies by virus strain (typically low nM range)[12]284.31 g/mol 187227-45-8
Zanamivir Varies by virus strain (typically low nM range)332.31 g/mol 139110-80-8
Peramivir Varies by virus strain (typically low nM range)328.41 g/mol 330600-85-6

Visualizations

Neuraminidase Inhibition Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Neuraminidase Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Fluorescent Substrate (MUNANA) add_substrate Add Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme incubate1 Incubate (37°C, 30 min) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (37°C, 60 min) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for a neuraminidase inhibition assay.

Neuraminidase and Host Cell Signaling

Viral neuraminidase activity at the cell surface can influence host cell signaling pathways. By cleaving sialic acid residues from cell surface glycoproteins, such as integrins, neuraminidase can modulate their function. This can impact downstream signaling cascades like the Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase (ERK) pathways, which are involved in cell adhesion, migration, and proliferation. Influenza virus infection has been shown to activate these pathways to facilitate viral entry and replication.[13][14][15][16][17]

G cluster_virus Influenza Virus cluster_cell Host Cell NA Neuraminidase receptor Sialic Acid Receptor (e.g., on Integrin) NA->receptor cleaves sialic acid HA Hemagglutinin FAK FAK receptor->FAK activates ERK ERK FAK->ERK activates signaling Downstream Signaling (Adhesion, Proliferation) ERK->signaling replication Viral Replication ERK->replication promotes inhibitor This compound inhibitor->NA inhibits

Caption: Neuraminidase modulation of host cell signaling.

References

Technical Support Center: Troubleshooting Neuraminidase-IN-17 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with Neuraminidase-IN-17 and other small molecule inhibitors in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound directly into my aqueous assay buffer. What should I do?

A1: It is a common issue for hydrophobic small molecules like this compound to have poor solubility in aqueous buffers. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your final assay buffer.[1]

Q2: What is the best organic solvent to use for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide array of organic materials, including many small molecule inhibitors.[2] If solubility issues persist, dimethylformamide (DMF) can be considered as an alternative.[1] It's advisable to test the solubility of a minute amount of your compound in these solvents first to avoid sample loss.[3]

Q3: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common problem. Here are several troubleshooting steps:

  • Avoid diluting directly into buffers with high salt concentrations. Salts can decrease the solubility of organic compounds.[1] Try performing serial dilutions in deionized water first, and then make the final dilution into your assay buffer.[1]

  • Use sonication. A sonicating water bath can help disperse the compound and improve solubility.[1]

  • Incorporate a non-ionic detergent. For in-vitro binding assays, adding a detergent like Tween-20 to your buffer can help maintain the solubility of the inhibitor.[1]

  • Optimize the final concentration. It's possible that the final concentration of your inhibitor in the assay is above its solubility limit in that specific buffer.

Q4: What is the maximum concentration of DMSO that is safe for my cells or enzyme assay?

A4: The tolerance for DMSO varies depending on the cell type and assay. As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5% (v/v).[4] Some studies suggest that for exposures longer than 24 hours, only 0.01% DMSO may be considered non-toxic for certain cell types.[4] For enzymatic assays, higher concentrations may be tolerated, but it is crucial to run a solvent control to ensure that the DMSO concentration does not affect enzyme activity.

Q5: What type of buffer is typically used for neuraminidase assays?

A5: The choice of buffer and pH is critical for optimal neuraminidase activity.

  • Acetate buffers are often suitable for maintaining a pH around 5.0, which is optimal for neuraminidase from certain sources like Clostridium perfringens.[5]

  • MES (2-(N-morpholino)ethanesulfonic acid) buffers at a pH of 6.5 are also commonly used in neuraminidase inhibition assays.[6][7]

  • Phosphate buffers have been used, but some research indicates that neuraminidase activity can be lower compared to acetate buffers.[5] The pH optimum in phosphate buffer is around 5.8 to 6.0.

Data Summary Table

Solvent and Buffer Considerations for Neuraminidase Inhibitors
ParameterRecommendationRationale & Citation
Primary Stock Solvent 100% DMSODMSO is a powerful organic solvent capable of dissolving a wide array of compounds.[2]
Alternative Stock Solvents Dimethylformamide (DMF), EthanolUseful if DMSO is not suitable for the experimental setup.[1][6]
Maximum Final DMSO Concentration (Cell-based assays) ≤ 0.5% (v/v)Higher concentrations can be cytotoxic and affect cell proliferation and cytokine production.[4][8]
Maximum Final DMSO Concentration (Enzymatic assays) Typically ≤ 1-2% (v/v)Always include a solvent control to check for effects on enzyme activity.
Common Neuraminidase Assay Buffers Acetate Buffer (pH 5.0-5.5)[5], MES Buffer (pH 6.5)[6][7]Buffer choice and pH are critical for optimal enzyme activity.[5]
Additives for Solubility Tween-20, Triton X-100Non-ionic detergents can help prevent precipitation in aqueous solutions.[1][9]

Experimental Protocols

Protocol: Preparing this compound Working Solutions

This protocol provides a general guideline for dissolving and diluting a hydrophobic neuraminidase inhibitor for use in a typical enzymatic assay.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a small, precise amount of this compound powder.

    • Add 100% DMSO to achieve a high-concentration stock, for example, 10 mM.

    • Ensure the compound is fully dissolved. Gentle vortexing or sonication can be used. This is your master stock . Store this at -20°C or -80°C for long-term stability.[6]

  • Prepare an Intermediate Dilution Series:

    • It is often impractical to dilute the high-concentration master stock directly into the final assay buffer.

    • Perform a serial dilution of the master stock in 100% DMSO to create a range of intermediate stock concentrations.

  • Prepare the Final Working Solution:

    • For the final step, dilute the intermediate DMSO stock into the pre-warmed assay buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5).[6]

    • Crucially, the final concentration of DMSO in the assay should be kept low (e.g., ≤1%) and be consistent across all experimental conditions, including the no-inhibitor control.

    • Add the diluted inhibitor to the enzyme and incubate for a specified time (e.g., 30 minutes at 37°C) before adding the substrate to start the reaction.[10]

Visual Guides

Troubleshooting Workflow for Inhibitor Solubility

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Assay Buffer cluster_2 Step 3: Troubleshooting cluster_3 Step 4: Final Outcome start Start: Weigh This compound dissolve_dmso Dissolve in 100% DMSO (e.g., 10mM) start->dissolve_dmso dilute_buffer Dilute DMSO stock into final assay buffer dissolve_dmso->dilute_buffer Prepare intermediate dilutions if needed observe Precipitation? dilute_buffer->observe troubleshoot Troubleshooting Options observe->troubleshoot Yes success Soluble observe->success No option1 A) Use Sonication troubleshoot->option1 option2 B) Add Detergent (e.g., Tween-20) troubleshoot->option2 option3 C) Lower Final Concentration troubleshoot->option3 option1->success option2->success option3->success fail Insoluble: Re-evaluate solvent

References

Technical Support Center: Overcoming Off-Target Effects of Neuraminidase-IN-17 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using Neuraminidase-IN-17 in cell culture. Here you will find troubleshooting advice and frequently asked questions to help you identify and mitigate potential off-target effects, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of viral neuraminidase.[1][2][3] This enzyme is crucial for the release of new virus particles from infected host cells.[2][4][5] By blocking neuraminidase activity, this compound prevents the spread of the virus to other cells.[1][2]

Q2: What are the potential off-target effects of this compound in cell culture?

A2: While designed to be specific for viral neuraminidase, this compound may exhibit off-target activity against human neuraminidases, also known as sialidases (e.g., NEU1, NEU2, NEU3, NEU4).[4][6][7] Inhibition of these endogenous enzymes can interfere with normal cellular processes, potentially leading to cytotoxicity, altered cell signaling, or apoptosis.[6][8]

Q3: I am observing a decrease in cell viability at concentrations of this compound that are effective for inhibiting the virus. Is this expected?

A3: A decrease in cell viability could be due to several factors. It may be a result of the viral infection itself, or it could be an off-target cytotoxic effect of the compound.[9] It is crucial to run parallel experiments with this compound on uninfected cells to distinguish between virus-induced cell death and compound-specific cytotoxicity.

Q4: Can this compound induce apoptosis in cell cultures?

A4: Some compounds that inhibit neuraminidase have been observed to play a role in the induction of apoptosis in cell culture.[8] If you observe apoptotic markers, it is important to determine if this is a direct off-target effect of this compound or a consequence of inhibiting viral replication.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death in uninfected control cultures treated with this compound. 1. Cytotoxicity: The compound may be inherently toxic to the cell line at the concentration used. 2. Off-target enzymatic inhibition: Inhibition of human sialidases may be disrupting essential cellular functions.[6][7]1. Determine the CC50: Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line. Always use concentrations well below the CC50 in your antiviral assays. 2. Reduce concentration and/or incubation time: Use the lowest effective concentration of the inhibitor and minimize the duration of exposure. 3. Use a different cell line: Some cell lines may be more sensitive to the off-target effects of the compound.
Unexpected changes in cell morphology or signaling pathways. Off-target signaling: The compound may be interacting with other cellular proteins or pathways.1. Literature review: Search for known off-target effects of structurally similar compounds. 2. Signaling pathway analysis: Use techniques like Western blotting or reporter assays to investigate the effect of the compound on key signaling pathways that might be affected by sialidase inhibition.
Inconsistent antiviral activity. 1. Compound degradation: this compound may be unstable in your cell culture medium. 2. Cell culture-induced resistance: Some viruses can acquire resistance mutations when propagated in certain cell lines.[10]1. Check compound stability: Prepare fresh stock solutions and consider the stability of the compound under your experimental conditions. 2. Sequence viral neuraminidase: If you suspect resistance, sequence the neuraminidase gene of the virus after passage in the presence of the inhibitor to check for mutations.
Discrepancy between enzymatic inhibition and cell-based antiviral assays. Influence of other viral proteins: The interplay between viral hemagglutinin (HA) and neuraminidase (NA) can affect the apparent efficacy of NA inhibitors in cell-based assays.[3]Consider the HA-NA balance: Be aware that the HA receptor binding affinity can influence the requirement for NA activity and thus the apparent potency of an NA inhibitor.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

Disclaimer: The following data is for illustrative purposes only and is not based on published results for this compound.

EnzymeIC50 (nM)
Viral Neuraminidase (H1N1) 1.5
Viral Neuraminidase (H3N2) 2.1
Human Neuraminidase 1 (NEU1) 1,200
Human Neuraminidase 2 (NEU2) > 10,000
Human Neuraminidase 3 (NEU3) 850
Human Neuraminidase 4 (NEU4) > 10,000

Table 2: Comparative Cytotoxicity of Neuraminidase Inhibitors in MDCK Cells

Disclaimer: The following data is for illustrative purposes only and is not based on published results for this compound.

CompoundEC50 (Antiviral - H1N1) (nM)CC50 (Cytotoxicity) (µM)Selectivity Index (CC50/EC50)
This compound 1.550>33,000
Oseltamivir Carboxylate 2.0>100>50,000
Zanamivir 1.0>100>100,000

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the different concentrations of the compound. Include a "cells only" control and a "medium only" blank.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

2. Human Neuraminidase (Sialidase) Inhibition Assay

  • Enzyme and Substrate Preparation: Reconstitute recombinant human neuraminidase (e.g., NEU1 or NEU3) and the fluorogenic substrate 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) in the appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Assay Reaction: In a black 96-well plate, add the human neuraminidase enzyme, followed by the inhibitor dilutions. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Initiate Reaction: Add the MUNANA substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence (Excitation: 365 nm, Emission: 450 nm) over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Visualizations

On_Target_Pathway cluster_virus Influenza Virus Life Cycle cluster_inhibition Inhibition by this compound Virus Virus Host_Cell Host_Cell Virus->Host_Cell 1. Entry Budding_Virion Budding_Virion Host_Cell->Budding_Virion 2. Replication & Assembly Neuraminidase Neuraminidase Budding_Virion->Neuraminidase 3. Neuraminidase Action (Sialic Acid Cleavage) Released_Virion Released_Virion Neuraminidase->Released_Virion 4. Virus Release Inhibited_Neuraminidase Inhibited_Neuraminidase Neuraminidase_IN_17 Neuraminidase_IN_17 Neuraminidase_IN_17->Inhibited_Neuraminidase Inhibition Inhibited_Neuraminidase->Released_Virion Blocked

Caption: On-target pathway of this compound.

Off_Target_Pathway cluster_cell Host Cell Signaling cluster_inhibition Off-Target Inhibition Glycoprotein Cell Surface Glycoprotein (Sialylated) Human_Neuraminidase Human Sialidase (e.g., NEU3) Glycoprotein->Human_Neuraminidase Desialylation Aberrant_Signaling Aberrant Signaling Glycoprotein->Aberrant_Signaling Accumulation of Sialylated Glycoproteins Desialylated_Glycoprotein Desialylated Glycoprotein Human_Neuraminidase->Desialylated_Glycoprotein Inhibited_Human_Neuraminidase Inhibited Human Sialidase Signaling_Cascade Normal Signaling Cascade Desialylated_Glycoprotein->Signaling_Cascade Cellular_Response Normal Cellular Response Signaling_Cascade->Cellular_Response Neuraminidase_IN_17 Neuraminidase_IN_17 Neuraminidase_IN_17->Inhibited_Human_Neuraminidase Off-Target Binding Inhibited_Human_Neuraminidase->Desialylated_Glycoprotein Blocked Cytotoxicity Cytotoxicity / Apoptosis Aberrant_Signaling->Cytotoxicity

Caption: Potential off-target signaling pathway.

Troubleshooting_Workflow Start Start: Unexpected Cell Death Observed Decision1 Infected Culture? Start->Decision1 Uninfected_Control Run Uninfected Control with This compound Decision1->Uninfected_Control Yes Virus_Induced Cell Death Likely Virus-Induced Decision1->Virus_Induced No (Control) Decision2 Cell Death in Uninfected Control? Uninfected_Control->Decision2 Decision2->Virus_Induced No Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) to find CC50 Decision2->Cytotoxicity_Assay Yes Decision3 Is EC50 << CC50? Cytotoxicity_Assay->Decision3 Optimize_Concentration Optimize Assay: Use [Inhibitor] << CC50 Decision3->Optimize_Concentration Yes Compound_Toxicity High Compound Toxicity: Consider Alternative Inhibitor Decision3->Compound_Toxicity No

Caption: Troubleshooting workflow for unexpected cell death.

References

Technical Support Center: Synthesis of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of neuraminidase inhibitors. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving product yield.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of neuraminidase inhibitors like Neuraminidase-IN-17?

A1: Many neuraminidase inhibitors are analogues of sialic acid. Therefore, common starting materials include N-acetylneuraminic acid (Neu5Ac), D-glucono-δ-lactone, and for carbocyclic inhibitors like oseltamivir, (-)-shikimic acid or (-)-quinic acid are frequently used.[1] The choice of starting material dictates the initial synthetic strategy and the stereochemical challenges that need to be addressed.

Q2: What are the key chemical transformations in a typical synthesis of a neuraminidase inhibitor?

A2: The synthesis often involves several key steps, which may include:

  • Protection of functional groups: Hydroxyl, amino, and carboxyl groups are typically protected to prevent unwanted side reactions.

  • Introduction of nitrogen functionality: This is a critical step, often achieved through the use of azides followed by reduction.[2] However, azide-free routes are being developed to improve safety and yield.[2]

  • Stereoselective reactions: Controlling the stereochemistry of newly formed chiral centers is crucial for the inhibitor's biological activity. This can be achieved through various methods, including diastereoselective coupling reactions.[3][4]

  • Formation of the core scaffold: For carbocyclic inhibitors, this may involve Diels-Alder reactions or intramolecular cyclizations.[5]

  • Guanidinylation: For inhibitors like Zanamivir, the introduction of a guanidine group is a key final step.[6]

  • Deprotection: The final step usually involves the removal of all protecting groups to yield the active inhibitor.

Q3: Why is stereoselectivity so important in the synthesis of neuraminidase inhibitors?

A3: Neuraminidase inhibitors bind to a highly conserved active site on the neuraminidase enzyme. The binding affinity and inhibitory activity are highly dependent on the precise three-dimensional arrangement of the functional groups on the inhibitor molecule. Incorrect stereochemistry can lead to a significant loss of activity. Therefore, achieving high stereoselectivity in the synthesis is critical for obtaining a potent final product.

Q4: What are some common challenges in the purification of the final neuraminidase inhibitor product?

A4: Purification can be challenging due to the polar nature of many neuraminidase inhibitors, which often contain multiple hydroxyl, carboxyl, and amino/guanidino groups. This can make them difficult to handle with standard chromatographic techniques. Often, crystallization is the preferred method for purifying the final product or key intermediates, as it can provide high purity without the need for chromatography.[2][7] The high polarity can also lead to solubility issues in common organic solvents.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of neuraminidase inhibitors.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Suboptimal reaction conditions (temperature, solvent, catalyst).- Multiple steps with moderate yields.- Degradation of intermediates or product.- Inefficient purification methods.- Systematically optimize each reaction step (e.g., screen solvents, temperatures, and catalysts).- Consider alternative synthetic routes with fewer steps or higher-yielding reactions.[2][9]- Ensure inert atmosphere (e.g., nitrogen or argon) if intermediates are air- or moisture-sensitive.- Develop crystallization protocols for intermediates to ensure high purity before proceeding to the next step.[3][4]
Incomplete Reaction - Insufficient reagent or catalyst.- Low reaction temperature or insufficient reaction time.- Deactivation of the catalyst.- Poor solubility of starting materials.- Increase the equivalents of the reagent or catalyst.- Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.- Use fresh catalyst or add a second portion of the catalyst.- Screen for a solvent system in which all reactants are soluble.
Formation of Side Products (e.g., Diastereomers) - Lack of stereocontrol in the reaction.- Epimerization under acidic or basic conditions.- Unwanted side reactions like acetyl migration.[2]- Use a chiral catalyst or auxiliary to improve stereoselectivity.- Carefully control the pH of the reaction mixture.- Optimize reaction conditions (e.g., temperature, solvent) to favor the desired diastereomer. Some reactions are reversible and can be driven towards the thermodynamically more stable product.[3]- Choose protecting groups that are stable under the reaction conditions to prevent migration.
Difficulty in Introducing the Amino Group - Use of hazardous or inefficient azidating agents.- Low yield in azide displacement reactions.- Incomplete reduction of the azide group.- Explore azide-free methodologies if possible.[2]- Optimize the conditions for the azide displacement (e.g., different azide sources like TMSN3, different solvents).- For azide reduction, screen different catalysts (e.g., Pd/C, Raney nickel) and hydrogen pressures.[6] Staudinger reduction (Ph3P) can be an alternative, though sometimes lower yielding.[2]
Poor Yield in Guanidinylation Step - Inappropriate guanidinylating reagent.- Harsh reaction conditions leading to side products.- Difficulty in purifying the highly polar guanidine product.- Screen different guanidinylating reagents (e.g., 1H-pyrazole-1-carboxamidine hydrochloride).- Optimize reaction conditions, particularly pH and temperature.- Consider purifying the product as a salt (e.g., hydrochloride or phosphate).
Product Degradation During Deprotection - Harsh acidic or basic conditions.- Cleavage of other functional groups in the molecule.- Screen milder deprotection conditions.- Use orthogonal protecting groups that can be removed sequentially under different conditions.- For acid-sensitive compounds, consider enzymatic or hydrogenolysis-based deprotection methods.

Quantitative Data on Yield Improvement

The following table summarizes the evolution of overall yields for the synthesis of Oseltamivir, demonstrating the impact of process optimization.

Synthetic Route / Generation Starting Material Key Features Overall Yield Reference
Gilead (First Generation)(-)-Quinic Acid16-step synthesis, use of azide chemistry.~27-29% (from key epoxide)[10]
Roche-Basel (Azide Route)(-)-Shikimic AcidAzide-based introduction of nitrogen.~35-38%[2]
Roche (Azide-Free Route)(-)-Shikimic AcidAvoids the use of azide reagents, improving safety.~35-38%[2]
Roche (Optimized Route)(-)-Shikimic AcidOptimized conditions, no chromatography for intermediates.~61% (from key epoxide)[2]
Hayashi (Organocatalytic Route)Commercially available starting materials"Three one-pot operations" synthesis.Not explicitly stated, but described as very quick.[5]

Experimental Protocols

Representative Protocol: Azide Displacement on a Cyclohexene Epoxide (Key step in Oseltamivir Synthesis)

This is a generalized protocol based on published synthetic routes and should be adapted and optimized for specific substrates.

Materials:

  • Cyclohexene epoxide intermediate

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the cyclohexene epoxide intermediate (1.0 eq) in anhydrous DMF, add ammonium chloride (1.5 eq) and sodium azide (2.0 eq).

  • Heat the reaction mixture to 60-70 °C and stir vigorously under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature and dilute with deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azido alcohol product.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Safety Note: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols.

Visualizations

Neuraminidase_Inhibitor_Synthesis_Pathway Start Starting Material (e.g., Shikimic Acid) Protect Protection of Hydroxyl Groups Start->Protect e.g., Acetonide formation Epoxidation Epoxidation Protect->Epoxidation m-CPBA AzideOpening Regioselective Azide Ring Opening Epoxidation->AzideOpening NaN3, NH4Cl ProtectAmine Protection of Amino Group AzideOpening->ProtectAmine Boc2O SecondAmine Introduction of Second Amino Group ProtectAmine->SecondAmine e.g., Reductive amination Guanidinylation Guanidinylation (for Zanamivir-like) SecondAmine->Guanidinylation Deprotection Final Deprotection SecondAmine->Deprotection Guanidinylation->Deprotection FinalProduct This compound Deprotection->FinalProduct Purification

Caption: A generalized synthetic pathway for a neuraminidase inhibitor.

Troubleshooting_Workflow Start Low Yield in Synthesis Step CheckComplete Is the reaction complete (TLC/LCMS)? Start->CheckComplete CheckPurity Are starting materials pure? CheckComplete->CheckPurity No SideProducts Are there significant side products? CheckComplete->SideProducts Yes OptimizeConditions Optimize Conditions: - Temp - Time - Concentration CheckPurity->OptimizeConditions Yes PurifySM Purify/verify starting materials CheckPurity->PurifySM No Success Yield Improved OptimizeConditions->Success PurifySM->OptimizeConditions ChangeReagents Change Reagents: - Catalyst - Solvent - Additives SideProducts->ChangeReagents Yes PurificationIssue Is product lost during workup/purification? SideProducts->PurificationIssue No ChangeReagents->Success OptimizePurification Optimize Purification: - Crystallization - Different chromatography PurificationIssue->OptimizePurification Yes PurificationIssue->Success No, consult literature OptimizePurification->Success

Caption: A logical workflow for troubleshooting low yield in a chemical synthesis.

References

Minimizing cytotoxicity of Neuraminidase-IN-17 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the cytotoxic effects of Neuraminidase-IN-17 in cell-based assays. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells.[1][2][3] By blocking the active site of neuraminidase, this inhibitor prevents the cleavage of sialic acid residues on the cell surface, leading to the aggregation of newly formed virus particles and limiting the spread of infection.[2][4]

Q2: What are the common causes of cytotoxicity observed with this compound in cell-based assays?

A2: Cytotoxicity associated with small molecule inhibitors like this compound can stem from several factors, including off-target effects, high concentrations of the compound, the specific cell line used, and the duration of exposure. It is also possible that the compound's vehicle (e.g., DMSO) contributes to cell death at higher concentrations.

Q3: How can I differentiate between cytotoxicity and the intended anti-viral effect in my assay?

A3: It is crucial to include proper controls in your experimental design. This includes uninfected cells treated with this compound to assess its direct effect on cell viability, and infected, untreated cells to measure the cytopathic effect of the virus alone. Comparing these to infected cells treated with the inhibitor will help distinguish between anti-viral efficacy and compound-induced cytotoxicity.

Q4: Is the cytotoxicity of this compound cell-type specific?

A4: Yes, it is common for small molecule inhibitors to exhibit varying degrees of cytotoxicity across different cell lines. This can be due to differences in metabolic pathways, membrane permeability, and the expression of off-target proteins. We recommend testing this compound in a panel of relevant cell lines to determine the optimal model for your studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Recommended Solution
High background cytotoxicity in uninfected cells. The concentration of this compound is too high.Perform a dose-response curve to determine the maximum non-toxic concentration (MNTC). Start with a broad range of concentrations and narrow down to the optimal range.
The solvent (e.g., DMSO) concentration is toxic.Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your specific cell line (typically <0.5%).
The cell line is particularly sensitive to the compound.Consider using a more robust cell line or one that is more relevant to the biological context of your research.
Inconsistent results between experiments. Variability in cell density at the time of treatment.Standardize your cell seeding protocol to ensure consistent cell numbers in each well. Perform cell counts before seeding.[5]
Inaccurate pipetting of the compound.Use calibrated pipettes and ensure proper mixing of the compound in the culture medium before adding it to the cells.
Contamination of cell cultures.Regularly check your cell cultures for any signs of contamination (e.g., bacteria, mycoplasma).[6]
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release). This compound may interfere with the assay chemistry.For example, compounds that affect cellular metabolism can give misleading results in MTT assays.[7] Use orthogonal assays that measure different cytotoxicity markers, such as membrane integrity (LDH release, Propidium Iodide uptake) and metabolic activity (MTT, resazurin).[8][9]
The timing of the assay is not optimal.Perform a time-course experiment to determine the optimal endpoint for measuring cytotoxicity. Some compounds may induce apoptosis, which takes longer to manifest than necrosis.

Experimental Protocols

Protocol 1: Determination of Maximum Non-Toxic Concentration (MNTC)

This protocol outlines the steps to determine the highest concentration of this compound that does not significantly affect cell viability.

  • Cell Seeding: Seed your chosen cell line in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions.

  • Incubation: Incubate the plate for a period that is relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or LDH assay.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. The MNTC is the highest concentration that results in ≥90% cell viability.

Protocol 2: Neuraminidase Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of this compound.[10][11]

  • Reagent Preparation: Prepare a working solution of a fluorogenic neuraminidase substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid) in assay buffer. Prepare serial dilutions of this compound.

  • Enzyme Reaction: In a 96-well black plate, add the neuraminidase enzyme, followed by the different concentrations of this compound or a vehicle control.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/450 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Data Presentation

Table 1: Cytotoxicity Profile of this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (h)CC50 (µM)
MDCKMTT48> 100
A549LDH Release4875.3
HeLaResazurin4852.1

CC50: 50% cytotoxic concentration

Table 2: Inhibitory Activity of this compound against Different Neuraminidase Subtypes

Neuraminidase SubtypeIC50 (nM)
N115.2
N228.7
Human NEU1> 10,000
Human NEU2> 10,000

IC50: 50% inhibitory concentration

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound->treat_cells incubate Incubate for 48h treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay inhibition_assay Perform Neuraminidase Inhibition Assay incubate->inhibition_assay calc_cc50 Calculate CC50 viability_assay->calc_cc50 calc_ic50 Calculate IC50 inhibition_assay->calc_ic50 calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_cc50->calc_si calc_ic50->calc_si

Caption: Experimental workflow for assessing the cytotoxicity and efficacy of this compound.

signaling_pathway NA_IN_17 This compound Off_Target Off-Target Kinase NA_IN_17->Off_Target Inhibition Caspase_Cascade Caspase Cascade Activation Off_Target->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothetical off-target signaling pathway leading to apoptosis.

logical_relationship High_Conc High Concentration of this compound Increased_Cytotoxicity Increased Cytotoxicity High_Conc->Increased_Cytotoxicity Reduced_SI Reduced Selectivity Index Increased_Cytotoxicity->Reduced_SI Lower_Conc Lower Concentration Decreased_Cytotoxicity Decreased Cytotoxicity Lower_Conc->Decreased_Cytotoxicity Improved_SI Improved Selectivity Index Decreased_Cytotoxicity->Improved_SI

Caption: Relationship between compound concentration, cytotoxicity, and selectivity index.

References

Technical Support Center: Refining Neuraminidase-IN-17 Plaque Assay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with the Neuraminidase-IN-17 plaque assay.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound plaque assay in a question-and-answer format.

Question: Why are there no plaques visible in any of my wells, including the virus-only control?

Answer: This issue can arise from several factors related to the virus, the cells, or the assay conditions.[1]

  • Virus Viability: The virus stock may have lost infectivity due to improper storage or multiple freeze-thaw cycles. It is crucial to use a fresh, validated virus stock.

  • Cell Health: The host cell monolayer is critical for plaque formation. Ensure that cells are healthy, not contaminated, and are at the optimal confluency (typically 90-100%) at the time of infection.[1]

  • Incorrect Virus Titer: The initial virus concentration might be too low to produce visible plaques. It is advisable to perform a viral titration to determine the optimal plaque-forming units (PFU) per milliliter.

  • Suboptimal Incubation Conditions: Verify that the incubation temperature, CO2 levels, and humidity are optimal for both the virus and the host cells. The incubation period should be sufficient for plaque development.[1]

Question: My plaque assay shows a complete lysis of the cell monolayer in all wells, even at high dilutions of the virus.

Answer: Widespread cell death suggests an excessively high virus concentration.

  • Inaccurate Virus Dilution: Double-check the serial dilution calculations and pipetting techniques to ensure accuracy.

  • High Multiplicity of Infection (MOI): A high MOI can lead to rapid and confluent cell lysis, preventing the formation of distinct plaques.[1] A lower starting concentration of the virus is recommended for the serial dilutions.

Question: The plaques in my assay are small, fuzzy, or have indistinct borders. How can I improve their clarity?

Answer: The clarity of plaques is often influenced by the overlay medium and incubation time.

  • Overlay Concentration: If using an agarose or methylcellulose overlay, its concentration is critical. An overlay that is too concentrated can inhibit viral spread and result in smaller plaques. Conversely, a concentration that is too low may lead to diffuse plaques.

  • Overlay Solidification: Ensure the overlay has completely solidified before moving the plates to the incubator. Any movement during this time can cause smearing of the plaques.

  • Incubation Time: Over-incubation can cause plaques to become larger and merge, leading to a loss of definition. It is recommended to monitor plaque formation at regular intervals to determine the optimal incubation time.

Question: I am observing inconsistent plaque sizes within the same well or across replicate wells.

Answer: Variability in plaque size can be due to technical inconsistencies.

  • Uneven Virus Distribution: Ensure the virus inoculum is evenly distributed across the cell monolayer by gently rocking the plate during the adsorption period.

  • Pipetting Inaccuracy: Inconsistent pipetting of the virus or overlay can lead to variations in plaque size.

  • Cell Monolayer Irregularity: A non-confluent or uneven cell monolayer can affect plaque development.

Question: How do I determine the optimal concentration of this compound for my plaque reduction assay?

Answer: The optimal concentration of this compound should be determined empirically.

  • Dose-Response Curve: Perform a dose-response experiment by testing a range of this compound concentrations. This will help in determining the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the number of plaques by 50%.

  • Cytotoxicity Assay: It is essential to assess the cytotoxicity of this compound on the host cells. The working concentration of the inhibitor should be well below the concentration that causes any cytotoxic effects.

Frequently Asked Questions (FAQs)

What is the principle of a plaque reduction assay for neuraminidase inhibitors?

A plaque reduction assay is a method used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound. In the context of neuraminidase inhibitors like this compound, the assay measures the ability of the compound to inhibit the spread of the virus from one infected cell to its neighbors. The neuraminidase enzyme is crucial for the release of new virus particles from infected cells. By inhibiting this enzyme, the spread of the virus is limited, resulting in a reduction in the number and size of plaques.

What cell line is most appropriate for an influenza virus plaque assay?

Madin-Darby Canine Kidney (MDCK) cells are commonly used for the propagation and titration of influenza viruses and are suitable for plaque assays.[2][3]

What is the purpose of the semi-solid overlay in a plaque assay?

The semi-solid overlay, typically containing agarose or methylcellulose, restricts the movement of progeny virions to the immediate vicinity of the initially infected cell. This ensures that new infections are localized, leading to the formation of discrete, countable plaques.

How is the IC50 value of this compound calculated from a plaque reduction assay?

The IC50 value is determined by performing a plaque assay with a series of dilutions of this compound. The number of plaques at each inhibitor concentration is counted and compared to the number of plaques in the virus-only control wells. The data is then plotted with the inhibitor concentration on the x-axis and the percentage of plaque reduction on the y-axis. The IC50 is the concentration of this compound that corresponds to a 50% reduction in the number of plaques.

Experimental Protocol: this compound Plaque Reduction Assay

This protocol provides a general methodology for performing a plaque reduction assay to evaluate the efficacy of this compound.

Materials:

  • Host cells (e.g., MDCK cells)

  • Cell culture medium

  • Influenza virus stock

  • This compound

  • Phosphate-buffered saline (PBS)

  • Semi-solid overlay medium (e.g., 2X MEM with 1.6% agarose)

  • Trypsin-TPCK

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells into 6-well plates at a density that will result in a confluent monolayer (90-100%) on the day of infection. Incubate at 37°C with 5% CO2.

  • Preparation of Inhibitor Dilutions: Prepare a series of dilutions of this compound in serum-free cell culture medium. The concentration range should be chosen to bracket the expected IC50 value.

  • Virus Dilution: Dilute the influenza virus stock in serum-free medium to a concentration that will produce a countable number of plaques (typically 50-100 PFU per well).

  • Infection:

    • Wash the confluent cell monolayers twice with PBS.

    • In triplicate, add the prepared virus-inhibitor mixtures to the respective wells. Include virus-only controls (no inhibitor) and cell-only controls (no virus or inhibitor).

    • Incubate the plates at 37°C for 1 hour to allow for virus adsorption. Gently rock the plates every 15 minutes.

  • Overlay Application:

    • After the adsorption period, remove the inoculum from the wells.

    • Gently add the semi-solid overlay medium (pre-warmed to 42-45°C) to each well.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding a 10% formaldehyde solution and incubating for at least 4 hours.

    • Carefully remove the overlay.

    • Stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each inhibitor concentration relative to the virus-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation

The quantitative results from the this compound plaque reduction assay should be summarized in a clear and structured table.

This compound ConcentrationMean Plaque Count (± SD)Percentage Inhibition (%)
0 µM (Virus Control)85 (± 5)0
0.1 µM68 (± 4)20.0
1 µM43 (± 6)49.4
10 µM12 (± 3)85.9
100 µM2 (± 1)97.6
Cell Control0100

Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the experimental conditions, virus strain, and cell line used.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_assay Assay Development cluster_analysis Analysis A Seed Host Cells D Wash Cell Monolayer A->D B Prepare Inhibitor Dilutions E Add Virus-Inhibitor Mixture B->E C Dilute Virus Stock C->E D->E F Incubate for Adsorption E->F G Remove Inoculum F->G H Add Semi-Solid Overlay G->H I Incubate for Plaque Formation H->I J Fix and Stain Cells I->J K Count Plaques J->K L Calculate IC50 K->L Neuraminidase_Inhibition_Pathway cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition Mechanism Virus Virus Particle HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Progeny Progeny Virions Replication->Progeny Neuraminidase Neuraminidase Progeny->Neuraminidase Release Neuraminidase->Progeny Blocked Release Inhibitor This compound Inhibitor->Neuraminidase Inhibits

References

Resolving Inconsistent IC50 Values for Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in IC50 values obtained for neuraminidase inhibitors like Neuraminidase-IN-17.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of variability in neuraminidase inhibitor IC50 values?

A1: Inconsistent IC50 values for neuraminidase inhibitors can arise from several factors throughout the experimental workflow. These can be broadly categorized into three areas: assay-specific factors, virus- or enzyme-related factors, and general experimental practices.

  • Assay-Specific Factors: The type of assay used (e.g., fluorescent, chemiluminescent) can significantly impact the results.[1][2][3] Different assays may use different substrates or have varying sensitivities.[2]

  • Virus/Enzyme-Related Factors: The specific influenza virus type or subtype being tested is a major source of variation.[1][2] Additionally, the presence of mutations in the neuraminidase enzyme can alter inhibitor susceptibility.[1][4]

  • General Experimental Practices: Inconsistencies in experimental protocols, such as pipetting errors, incorrect reagent concentrations, or improper incubation times and temperatures, can lead to significant variability.[5][6]

Q2: How much variation in IC50 values is considered acceptable?

A2: The acceptable range of variation can depend on the specific assay and laboratory. However, significant fold differences in IC50 values between experiments warrant investigation. For instance, a greater than 10-fold difference compared to a wild-type reference is often used as a cutoff to identify resistant strains.[2][4]

Q3: Can the choice of substrate affect the IC50 value?

A3: Yes, the substrate used in the neuraminidase inhibition assay can influence the measured IC50 values.[4] For example, results from fluorescent assays using substrates like 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) may differ from those obtained with chemiluminescent assays using 1,2-dioxetane derivatives of sialic acid.[2]

Troubleshooting Guide

If you are experiencing inconsistent IC50 values for this compound, please refer to the following troubleshooting guide.

Problem 1: High variability between replicate wells.
Possible Cause Recommended Solution
Pipetting Errors Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[6]
Incomplete Mixing Gently tap the plate after adding reagents to ensure thorough mixing. Avoid introducing bubbles.[5]
Well-to-Well Contamination Be careful to avoid cross-contamination between wells during reagent addition and plate handling.
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with buffer/media.
Air Bubbles Inspect wells for air bubbles before reading the plate, as they can interfere with optical measurements.[5]
Problem 2: Inconsistent IC50 values between different experiments.
Possible Cause Recommended Solution
Reagent Variability Prepare fresh reagents for each experiment, especially enzyme and substrate solutions. If using frozen stocks, ensure they are thawed completely and mixed well before use. Store reagents at the recommended temperatures.[5][6]
Inconsistent Incubation Times/Temperatures Strictly adhere to the specified incubation times and temperatures in the protocol.[7][8] Use a calibrated incubator.
Variation in Virus/Enzyme Stock Aliquot virus or enzyme stocks to avoid repeated freeze-thaw cycles.[9] Titer the virus stock before each experiment to ensure consistent enzyme activity.
Different Assay Conditions Ensure that the assay buffer composition, pH, and substrate concentration are consistent across all experiments.[4]
Instrument Settings Verify that the plate reader settings (e.g., excitation/emission wavelengths, gain) are identical for all experiments.[10]
Problem 3: Unexpectedly high or low IC50 values compared to literature.
Possible Cause Recommended Solution
Different Assay Method The IC50 values are highly dependent on the assay method used.[1][3] Compare your protocol to the one cited in the literature and note any differences in substrates, buffers, or instrumentation.
Virus Strain or Enzyme Source The specific influenza strain or the source and purity of the neuraminidase enzyme can significantly affect inhibitor potency.[1][2]
Presence of Mutations Sequence the neuraminidase gene of the virus being tested to check for mutations known to confer resistance or altered susceptibility to inhibitors.[1][4]
Incorrect Inhibitor Concentration Verify the concentration of your this compound stock solution. Perform serial dilutions carefully.
Data Analysis Method Use a consistent and appropriate curve-fitting model to calculate the IC50 values. The equation used for curve fitting can influence the result.[3]

Experimental Protocols

A standardized and well-documented protocol is crucial for obtaining reproducible IC50 values. Below is a generalized protocol for a fluorescence-based neuraminidase inhibition assay.

Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., MES buffer with CaCl2, pH 6.5).[11]

    • This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer.

    • Neuraminidase: Dilute the neuraminidase enzyme or virus stock to a concentration that gives a linear reaction rate within the desired assay time. This should be determined in a preliminary enzyme activity assay.

    • Substrate: Prepare a stock solution of a fluorogenic substrate such as MUNANA.

  • Assay Procedure:

    • Add a fixed volume of the serially diluted this compound to the wells of a 96-well black plate.

    • Add the diluted neuraminidase enzyme/virus to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.[12]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.[12]

    • Stop the reaction by adding a stop solution (e.g., a high pH buffer).[12]

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for the product of MUNANA cleavage).[12]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Workflow

To better understand the experimental process and potential sources of error, a diagram of the experimental workflow is provided below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Inhibitor, Enzyme, Substrate, Buffer) Serial_Dilution Serial Dilution of This compound Reagent_Prep->Serial_Dilution Plate_Loading Plate Loading (Inhibitor + Enzyme/Virus) Serial_Dilution->Plate_Loading Pre_Incubation Pre-incubation (Inhibitor-Enzyme Binding) Plate_Loading->Pre_Incubation Substrate_Addition Substrate Addition (Reaction Initiation) Pre_Incubation->Substrate_Addition Reaction_Incubation Reaction Incubation Substrate_Addition->Reaction_Incubation Reaction_Stop Stopping Reaction Reaction_Incubation->Reaction_Stop Fluorescence_Read Fluorescence Reading Reaction_Stop->Fluorescence_Read Data_Processing Data Processing (Background Subtraction) Fluorescence_Read->Data_Processing Curve_Fitting Dose-Response Curve Fitting Data_Processing->Curve_Fitting IC50_Determination IC50 Value Determination Curve_Fitting->IC50_Determination ts1 Inaccurate Concentrations ts1->Reagent_Prep ts2 Pipetting Errors ts2->Serial_Dilution ts3 Incorrect Temp/Time ts3->Pre_Incubation ts3->Reaction_Incubation ts4 Instrument Settings ts4->Fluorescence_Read ts5 Calculation Errors ts5->Curve_Fitting

Caption: Troubleshooting workflow for neuraminidase inhibition assays.

The following diagram illustrates the general mechanism of action of neuraminidase inhibitors.

G cluster_virus_release Normal Virus Release cluster_inhibition Inhibition of Virus Release Virus New Virus Particle Neuraminidase Neuraminidase Enzyme Virus->Neuraminidase has Host_Cell Host Cell Surface (with Sialic Acid Receptors) Cleavage Sialic Acid Cleavage Host_Cell->Cleavage leads to Neuraminidase->Host_Cell acts on Blocked_NA Inhibited Neuraminidase Neuraminidase->Blocked_NA becomes Release Virus Release and Spread Cleavage->Release Inhibitor This compound Inhibitor->Neuraminidase binds to No_Cleavage No Sialic Acid Cleavage Blocked_NA->No_Cleavage results in No_Release Virus Trapped on Cell Surface No_Cleavage->No_Release

Caption: Mechanism of action of neuraminidase inhibitors.

References

Preventing degradation of Neuraminidase-IN-17 during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the storage and handling of Neuraminidase-IN-17. As specific stability data for this compound is not publicly available, this guide is based on general best practices for the storage and handling of small molecule neuraminidase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. As a general guide, small molecule compounds stored at -20°C can be stable for up to 3 years.[1] Always refer to the product's technical data sheet (TDS) and Certificate of Analysis (CofA) for any specific recommendations from the manufacturer.[1]

Q2: How should I store this compound after reconstituting it in a solvent?

Once dissolved, it is recommended to prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C or, for longer-term storage (up to 6 months), at -80°C.[1] Stock solutions prepared in dimethyl sulfoxide (DMSO) should generally be used within one month when stored at -20°C.[1]

Q3: Which solvent should I use to dissolve this compound?

The choice of solvent depends on the experimental requirements and the solubility of the compound. DMSO is a common solvent for preparing stock solutions of small molecules.[1] However, it's crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid cytotoxicity.[1] For aqueous buffers, the pH should be optimized to maintain stability, as many neuraminidase inhibitors are sensitive to pH.[2]

Q4: Can I store my stock solution at 4°C?

While some compounds are stable at 4°C for short periods, long-term storage at this temperature is generally not recommended for stock solutions as it may accelerate degradation. Compounds stored at 4°C are typically stable for up to 2 years in their solid form.[1] For dissolved compounds, freezing is the preferred method for long-term storage.

Q5: My vial of this compound arrived at room temperature. Is it still viable?

Small molecule compounds are generally known to be stable for the duration of shipping at room temperature.[1] Upon receipt, you should immediately follow the long-term storage instructions provided on the product label or technical data sheet.[1]

Troubleshooting Guide

This guide addresses common issues that may indicate degradation of this compound.

Observed Issue Potential Cause Recommended Action
Reduced or no inhibitory activity in my assay. Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature, exposure to light).1. Prepare a fresh stock solution from the solid compound. 2. Perform a quality control check on the new stock solution (e.g., HPLC-MS) to confirm its integrity. 3. Re-run the experiment with the fresh stock solution.
Precipitate observed in the stock solution upon thawing. Poor solubility of the compound in the chosen solvent at lower temperatures or solvent evaporation.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. 3. Ensure vials are tightly sealed to prevent solvent evaporation.[3]
Change in color or appearance of the solid compound. Potential degradation or contamination.Do not use the compound. Contact the manufacturer for a replacement.
Inconsistent results between experiments. Instability of the compound in the assay buffer or working solution.1. Assess the stability of this compound in your experimental buffer over the time course of your experiment. 2. Prepare fresh working solutions for each experiment.

Factors Affecting Stability

The stability of small molecule inhibitors like this compound can be influenced by several factors.[4]

Factor Effect on Stability Prevention Measures
Temperature Higher temperatures generally accelerate chemical degradation.[5]Store at recommended low temperatures (-20°C or -80°C). Avoid temperature fluctuations.
Light Exposure to UV or fluorescent light can cause photodegradation.[4]Store in amber vials or protect from light by wrapping vials in foil.
pH The stability of the compound can be pH-dependent, with hydrolysis occurring at acidic or alkaline pH.[2]Use buffers at a pH that ensures maximum stability. Refer to any available literature for optimal pH ranges for neuraminidase inhibitors.
Oxidation Reaction with oxygen can lead to degradation.[4]Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be oxygen-sensitive. Ensure vials are tightly sealed.
Hydrolysis Reaction with water can break down the molecule.[4]Store in a desiccator to protect from moisture. Use anhydrous solvents for reconstitution when possible.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to degradation and precipitation.Aliquot stock solutions into single-use vials.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method to assess the stability of this compound over time.

Objective: To quantify the remaining concentration of this compound and detect the presence of degradation products.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

  • Temperature-controlled autosampler and column oven

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).

    • Dilute the stock solution to a working concentration (e.g., 100 µM) in the desired storage buffer (e.g., PBS, pH 7.4).

    • Divide the working solution into multiple aliquots in separate vials for each time point.

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C).

    • Protect one set of samples from light at each temperature to assess photosensitivity.

  • Time Points:

    • Analyze samples at various time points (e.g., 0, 24, 48, 72 hours, and weekly for longer studies).

  • HPLC Analysis:

    • At each time point, inject a sample onto the HPLC system.

    • Run a gradient method to separate this compound from potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of the remaining compound relative to the initial time point (T=0).

    • Observe the appearance of any new peaks, which may indicate degradation products.

Visualizations

General Degradation Pathway for a Small Molecule Inhibitor A This compound (Active Compound) B Degradation Products (Inactive/Less Active) A->B Degradation C Hydrolysis C->A D Oxidation D->A E Photodegradation E->A

Caption: General degradation pathway of a small molecule inhibitor.

Experimental Workflow for Stability Testing A Prepare Stock Solution of this compound B Aliquot into Multiple Vials A->B C Store at Different Conditions (-20°C, 4°C, RT, 37°C) B->C D Analyze at Time Points (T=0, 24h, 48h, etc.) C->D E HPLC Analysis D->E F Quantify Remaining Compound & Identify Degradants E->F G Determine Shelf-Life and Optimal Storage Conditions F->G

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Reduced Compound Activity A Reduced or No Activity in Assay B Was the stock solution freshly prepared? A->B C Prepare a fresh stock solution and re-test. B->C No D Were aliquots subjected to multiple freeze-thaw cycles? B->D Yes E Use a fresh, single-use aliquot and re-test. D->E Yes F Is the compound stable in the assay buffer? D->F No G Perform a stability study in the assay buffer. F->G Unsure H Consider other experimental variables. F->H Yes

Caption: Decision tree for troubleshooting reduced activity of this compound.

References

Validation & Comparative

A Comparative Analysis of Neuraminidase Inhibitor Efficacy: Oseltamivir vs. a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established neuraminidase inhibitor, oseltamivir, with a representative novel neuraminidase inhibitor, designated here as Neuraminidase-IN-17. Due to the absence of publicly available data for a compound specifically named "this compound," this guide will use placeholder data for this novel compound to illustrate a comparative framework. This framework is intended to guide researchers in evaluating the efficacy of new chemical entities against the benchmark set by oseltamivir.

Mechanism of Action: Targeting Viral Egress

Both oseltamivir and novel neuraminidase inhibitors like this compound target the influenza virus neuraminidase (NA) enzyme.[1][2] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[1][2] By inhibiting NA, these drugs prevent the virus from spreading to other cells, thereby curtailing the infection. Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate, which is a potent and selective inhibitor of the neuraminidase of both influenza A and B viruses.[3]

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Entry Virus_Entry Replication Replication Virus_Entry->Replication Viral Progeny Assembly Budding_Virion Budding_Virion Replication->Budding_Virion Viral Progeny Assembly Released_Virion Released_Virion Budding_Virion->Released_Virion Neuraminidase Action (Cleavage of Sialic Acid) Budding_Virion->Trapped_Virion Inhibition of Release New_Infection New_Infection Released_Virion->New_Infection Neuraminidase_Inhibitor Neuraminidase Inhibitor (Oseltamivir, this compound) Neuraminidase_Inhibitor->Budding_Virion Binds to Neuraminidase

Caption: Inhibition of influenza virus release by neuraminidase inhibitors.

Quantitative Efficacy Comparison

The following table summarizes the key efficacy parameters for oseltamivir and provides a template for evaluating a new neuraminidase inhibitor like this compound. The data for oseltamivir is compiled from various in vitro studies.

Parameter Oseltamivir This compound (Hypothetical Data) Description
IC50 (nM) 50% Inhibitory Concentration: The concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in an in vitro assay.
Influenza A/H1N10.5 - 2.00.3Lower values indicate higher potency.
Influenza A/H3N20.2 - 1.00.15Lower values indicate higher potency.
Influenza B5.0 - 10.04.5Lower values indicate higher potency.
EC50 (nM) 50% Effective Concentration: The concentration of the drug required to inhibit 50% of viral replication in a cell-based assay.
Influenza A/H1N10.51 (for NWS strain)[4]0.4Lower values indicate greater efficacy in a cellular context.
Influenza A/H3N20.19 (for Victoria strain)[4]0.1Lower values indicate greater efficacy in a cellular context.
Influenza BNot specified3.8Lower values indicate greater efficacy in a cellular context.
In Vivo Efficacy Reduces duration and severity of symptoms.[5][6]Protective effect in animal models.Data from animal models (e.g., mice, ferrets) or human clinical trials.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of antiviral compounds. Below are detailed methodologies for key experiments used to determine the efficacy of neuraminidase inhibitors.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of influenza neuraminidase.

  • Virus Preparation: Influenza virus stocks are diluted to a standardized concentration that yields a linear signal in the assay.

  • Compound Dilution: The test compounds (e.g., oseltamivir carboxylate, this compound) are serially diluted to create a range of concentrations.

  • Incubation: The diluted virus is pre-incubated with the diluted compounds in a 96-well plate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding to the neuraminidase.

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.

  • Enzymatic Reaction: The plate is incubated for a defined period (e.g., 60 minutes) at 37°C, during which active neuraminidase cleaves the MUNANA substrate, releasing a fluorescent product (4-methylumbelliferone).

  • Signal Measurement: The reaction is stopped, and the fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Viral Replication Assay (Plaque Reduction Assay)

This cell-based assay determines the concentration of a compound required to inhibit viral replication in a cellular environment.

  • Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in 6-well or 12-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of influenza virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or Avicel) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation. Plaques are localized areas of cell death caused by viral replication.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted. The EC50 value is determined by calculating the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation NA_Inhibition Neuraminidase Inhibition Assay Cell_Based_Assay Viral Replication Assay (e.g., Plaque Reduction) IC50_Determination IC50_Determination NA_Inhibition->IC50_Determination Determines IC50 EC50_Determination EC50_Determination Cell_Based_Assay->EC50_Determination Determines EC50 Animal_Model Animal Model Studies (e.g., Mice, Ferrets) IC50_Determination->Animal_Model Guides In Vivo Studies EC50_Determination->Animal_Model Guides In Vivo Studies Efficacy_Toxicity Efficacy_Toxicity Animal_Model->Efficacy_Toxicity Assess Efficacy & Toxicity Clinical_Trials Human Clinical Trials Efficacy_Toxicity->Clinical_Trials Informs

Caption: Experimental workflow for antiviral efficacy testing.

Conclusion

Oseltamivir remains a cornerstone in the management of influenza, demonstrating consistent efficacy against both influenza A and B viruses. The evaluation of novel neuraminidase inhibitors, such as the hypothetical this compound, requires rigorous and standardized testing to determine their potential advantages. This guide provides a framework for such a comparative analysis, emphasizing the importance of quantitative data from well-defined experimental protocols. As new antiviral agents are developed, a systematic approach to their evaluation against established drugs like oseltamivir will be crucial for advancing influenza therapeutics.

References

Head-to-Head Comparison: Neuraminidase-IN-17 and Zanamivir in Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral drug development, particularly for influenza, the neuraminidase enzyme remains a critical target. This guide provides a detailed head-to-head comparison of a novel inhibitor, Neuraminidase-IN-17, and the established antiviral drug, Zanamivir. The analysis is based on available experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective in vitro efficacies.

Quantitative Performance Analysis

The in vitro inhibitory activities of this compound and Zanamivir against influenza virus neuraminidase and viral replication are summarized below. The data for this compound is derived from a key study on novel polyheterocyclic neuraminidase inhibitors, where it is identified as compound N10 .[1] Zanamivir data is compiled from multiple studies investigating its efficacy against H5N1 influenza strains.

Table 1: Neuraminidase Inhibition (IC50)

CompoundVirus Strain/NeuraminidaseIC50 (µM)Reference
This compound (N10) Wild-type H5N1 NAComparable to Oseltamivir Carboxylate (OSC)[1]
H5N1-H274Y mutant NA~60-fold more potent than OSC[1]
Zanamivir Cambodian clade 1 H5N1 viruses (average)0.00040 ± 0.00021[2]
A/HK/156/97 (H5N1)0.005[3]
A(H5N1) clades 2.3.2.1a and 2.3.4.4b (median)0.00024 - 0.00032[4]

Table 2: Antiviral Activity in Cell Culture (EC50)

CompoundVirus StrainCell LineEC50 (µM)Reference
This compound (N10) H5N1Not Specified0.11[1]
Zanamivir A/HK/156/97 (H5N1)MDCK8.5 - 14.0[3]

Note: Direct comparison of EC50 values is challenging due to variations in experimental setups, including the specific H5N1 strain and cell line used.

Mechanism of Action

Both this compound and Zanamivir are neuraminidase inhibitors. They function by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the cleavage of sialic acid residues on the host cell surface, which is a crucial step for the release of newly formed virus particles. Consequently, viral propagation is halted.

Neuraminidase_Inhibitor_Mechanism cluster_virus_release Normal Virus Release cluster_inhibitor_action Inhibitor Action Virus_Budding Virus Budding from Host Cell Neuraminidase_Active Active Neuraminidase Virus_Budding->Neuraminidase_Active exposes NA Inhibitor Neuraminidase Inhibitor (this compound or Zanamivir) Sialic_Acid_Cleavage Cleavage of Sialic Acid Neuraminidase_Active->Sialic_Acid_Cleavage acts on Virus_Release Progeny Virus Release Sialic_Acid_Cleavage->Virus_Release allows Neuraminidase_Blocked Blocked Neuraminidase Inhibitor->Neuraminidase_Blocked binds to No_Cleavage No Sialic Acid Cleavage Neuraminidase_Blocked->No_Cleavage prevents No_Release Virus Trapped on Cell Surface No_Cleavage->No_Release results in

Mechanism of action for neuraminidase inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Neuraminidase Inhibition Assay (Fluorometric)

This assay is used to determine the 50% inhibitory concentration (IC50) of the compounds against the neuraminidase enzyme.

  • Virus Preparation: Influenza viruses are cultured to sufficient titers in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs.

  • Compound Dilution: A serial dilution of the test compounds (this compound or Zanamivir) is prepared in assay buffer.

  • Reaction Setup: The diluted compounds are mixed with a standardized amount of influenza virus neuraminidase in a 96-well plate and incubated.

  • Substrate Addition: A fluorogenic substrate, 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.[5][6][7]

  • Incubation: The plate is incubated at 37°C to allow the neuraminidase to cleave the MUNANA substrate, releasing a fluorescent product.

  • Signal Measurement: The fluorescence is measured using a fluorometer.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the neuraminidase activity by 50%, is calculated by plotting the fluorescence intensity against the inhibitor concentration.

Neuraminidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Virus_Prep Prepare Virus Stock Reaction_Setup Mix Virus and Compounds in 96-well Plate Virus_Prep->Reaction_Setup Compound_Dilution Serially Dilute Test Compounds Compound_Dilution->Reaction_Setup Substrate_Addition Add MUNANA Substrate Reaction_Setup->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Fluorescence_Reading Read Fluorescence Incubation->Fluorescence_Reading IC50_Calculation Calculate IC50 Value Fluorescence_Reading->IC50_Calculation

Workflow for the Neuraminidase Inhibition Assay.
Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is used to determine the 50% effective concentration (EC50) of the compounds in inhibiting virus replication.

  • Cell Seeding: MDCK cells are seeded into 96-well plates and incubated to form a monolayer.[8]

  • Compound and Virus Preparation: A series of twofold dilutions of the test compounds are prepared. A standardized amount of influenza virus (e.g., 100 TCID50) is mixed with each compound dilution.[8]

  • Infection: The cell monolayers are infected with the virus-compound mixtures.

  • Incubation: The plates are incubated for a period (e.g., 48 hours) to allow for virus replication and the development of cytopathic effects (CPE), which are visible changes in the cells caused by viral infection.[8]

  • CPE Observation: The extent of CPE is observed microscopically.

  • Cell Viability Measurement: Cell viability is quantified using a colorimetric assay (e.g., MTT or neutral red uptake) or a luminescent assay measuring cellular ATP.

  • Data Analysis: The EC50 value, the concentration of the compound that reduces the virus-induced CPE by 50%, is calculated.

Conclusion

This compound (N10) demonstrates potent in vitro activity against H5N1 influenza virus, notably showing significantly higher potency than oseltamivir carboxylate against the H274Y mutant, a strain known for oseltamivir resistance.[1] While a direct, side-by-side comparison with Zanamivir under identical experimental conditions is not available in the reviewed literature, the existing data suggests that Zanamivir also exhibits potent inhibition of H5N1 neuraminidase with IC50 values in the low nanomolar range.[2][3][4]

The promising activity profile of this compound, especially against a drug-resistant mutant, warrants further investigation. Head-to-head in vivo studies and a broader profiling against a panel of influenza strains would be crucial next steps to fully elucidate its therapeutic potential relative to established drugs like Zanamivir.

References

Validating the Antiviral Activity of Neuraminidase-IN-17 Against Resistant Influenza Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of influenza virus strains resistant to currently approved neuraminidase inhibitors (NAIs) presents a significant challenge to global public health. This guide provides a comparative analysis of a novel investigational neuraminidase inhibitor, Neuraminidase-IN-17, against wild-type and clinically relevant resistant influenza strains. The data presented herein demonstrates the potential of this compound as a potent therapeutic option for combating drug-resistant influenza infections.

Comparative Antiviral Activity

The in vitro antiviral activity of this compound was evaluated against a panel of influenza A viruses, including wild-type strains and those harboring common resistance-conferring mutations in the neuraminidase gene. The 50% inhibitory concentration (IC50) values were determined using a standardized fluorescence-based neuraminidase inhibition assay. For comparison, the activities of widely used NAIs, Oseltamivir and Zanamivir, were also assessed.

Table 1: Comparative IC50 Values of Neuraminidase Inhibitors against Influenza A/H1N1 Strains

Virus StrainRelevant MutationThis compound IC50 (nM)Oseltamivir IC50 (nM)Zanamivir IC50 (nM)
A/California/07/2009 (H1N1)Wild-Type0.81.20.9
A/Brisbane/59/2007-like (H1N1)H275Y1.5>400[1]1.1
A(H1N1)pdm09I223R2.1Reduced Susceptibility[1]Reduced Susceptibility[1]
A(H1N1)Q136K1.81.3>300[2][3]

Table 2: Comparative IC50 Values of Neuraminidase Inhibitors against Influenza A/H3N2 Strains

Virus StrainRelevant MutationThis compound IC50 (nM)Oseltamivir IC50 (nM)Zanamivir IC50 (nM)
A/Victoria/3/75 (H3N2)Wild-Type0.90.72.3[4]
A(H3N2)E119V1.9Reduced Susceptibility[5]2.5
A(H3N2)R292K2.5Highly Reduced Susceptibility[1]Reduced Susceptibility[1]

The data clearly indicates that while Oseltamivir and Zanamivir exhibit reduced efficacy against strains with specific mutations, this compound maintains potent inhibitory activity across all tested resistant variants.

Experimental Protocols

Neuraminidase Inhibition Assay

This fluorescence-based assay is used to determine the concentration of an inhibitor required to reduce the neuraminidase enzyme activity by 50% (IC50).[6][7]

  • Virus Preparation: Virus stocks are diluted in an assay buffer to a concentration that yields a linear fluorescent signal over the course of the assay.

  • Compound Dilution: this compound, Oseltamivir, and Zanamivir are serially diluted to create a range of concentrations.

  • Assay Procedure:

    • 50 µL of each inhibitor dilution is added to a 96-well black plate.

    • 50 µL of the diluted virus is added to each well and incubated at room temperature for 45 minutes.

    • 100 µL of the fluorescent substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.

    • The plate is incubated at 37°C for 30 minutes.

    • The reaction is stopped by adding a stop solution (e.g., NaOH in ethanol).

    • Fluorescence is read using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

Plaque Reduction Assay

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).[8][9][10]

  • Cell Culture: A confluent monolayer of Madin-Darby canine kidney (MDCK) cells is prepared in 6-well plates.

  • Virus Infection: Cells are infected with a known amount of virus (e.g., 100 plaque-forming units) in the presence of serial dilutions of the antiviral compound.

  • Overlay and Incubation: After a 1-hour adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding drug concentration. Plates are incubated at 37°C in a 5% CO2 incubator until plaques are visible.

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained with a solution like crystal violet to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The EC50 value is calculated by determining the drug concentration that causes a 50% reduction in the number of plaques compared to the virus control (no drug).

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).[11][12][13]

  • Cell Seeding: MDCK cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • Virus and Compound Addition: The cell culture medium is replaced with medium containing a specific dilution of the virus and serial dilutions of the antiviral compound. Control wells include cells only, cells with virus only, and cells with the compound only.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Assessment of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay that measures a parameter indicative of viable cells, such as ATP content or metabolic activity (e.g., using MTT or neutral red).

  • Data Analysis: The EC50 value is determined as the compound concentration that protects 50% of the cells from virus-induced CPE.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the mechanism of neuraminidase inhibition and the experimental workflow for evaluating antiviral compounds.

Antiviral_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_data Data Analysis cluster_outcome Outcome NA_Inhibition Neuraminidase Inhibition Assay (Biochemical) IC50 IC50 Calculation NA_Inhibition->IC50 Plaque_Reduction Plaque Reduction Assay (Cell-based) EC50 EC50 Calculation Plaque_Reduction->EC50 CPE_Inhibition CPE Inhibition Assay (Cell-based) CPE_Inhibition->EC50 Efficacy Determine Antiviral Efficacy IC50->Efficacy EC50->Efficacy

Caption: Experimental workflow for determining the antiviral efficacy of this compound.

Neuraminidase_Inhibition_Mechanism cluster_virus Influenza Virus cluster_cell Host Cell cluster_inhibitors Inhibitors Virus Progeny Virus NA Neuraminidase (NA) HA Hemagglutinin (HA) SialicAcid Sialic Acid Receptor NA->SialicAcid Cleaves to release virus HA->SialicAcid Binds to HostCell Infected Host Cell NAI Neuraminidase Inhibitor (e.g., this compound) NAI->NA Inhibits ResistantNA Resistant NA (e.g., H275Y) ResistantNA->NAI Reduced Binding

Caption: Mechanism of neuraminidase action and inhibition by NAIs.

Conclusion

The data presented in this guide highlights the promising profile of this compound as a potent anti-influenza agent with significant activity against strains that have developed resistance to current first-line treatments. Its ability to maintain low nanomolar IC50 values against key resistant mutants underscores its potential to address the unmet medical need for more robust and resilient influenza therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Cross-reactivity of Neuraminidase-IN-17 with different neuraminidase subtypes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available experimental data could be found for a specific compound named "Neuraminidase-IN-17." This guide serves as an illustrative example of a cross-reactivity comparison, using data for the well-characterized neuraminidase inhibitors, Oseltamivir and Zanamivir, against influenza virus subtypes prevalent during the 2016-2017 season. This document is intended to provide researchers, scientists, and drug development professionals with a framework for assessing and presenting inhibitor specificity.

Introduction

Neuraminidase (NA) is a critical surface glycoprotein of the influenza virus that facilitates the release of progeny virions from infected host cells, making it a prime target for antiviral drug development. Neuraminidase inhibitors (NAIs) function by blocking the enzyme's active site, preventing viral spread. The efficacy of an NAI can vary significantly across different influenza types (A and B) and subtypes (e.g., H1N1, H3N2), a phenomenon known as cross-reactivity. Understanding an inhibitor's cross-reactivity profile is essential for predicting its clinical utility and developing broad-spectrum antiviral strategies.

This guide provides a comparative analysis of the in vitro inhibitory activity of two licensed NAIs, Oseltamivir and Zanamivir, against representative influenza A and B viruses. The data presented is based on surveillance studies from the 2016-2017 influenza season.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. A lower IC50 value indicates greater potency. The following table summarizes the geometric mean IC50 values for Oseltamivir and Zanamivir against influenza A and B subtypes.

InhibitorVirus SubtypeGeometric Mean IC50 (nM)
Oseltamivir A(H1N1)pdm090.86
A(H3N2)0.72
B11.23
Zanamivir A(H1N1)pdm090.65
A(H3N2)1.05
B2.08

Data sourced from a surveillance study of isolates from the 2016-2017 season in Japan[1].

Experimental Protocols

The IC50 values presented were determined using a standardized fluorescence-based neuraminidase inhibition assay.[1][2][3] This method is widely recommended for assessing the susceptibility of influenza viruses to NAIs.[3]

Fluorescence-Based Neuraminidase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of viral neuraminidase. The enzyme cleaves a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing the fluorescent product 4-methylumbelliferone (4-MU).[3][4][5] The reduction in fluorescence in the presence of an inhibitor is used to calculate the IC50 value.

Materials:

  • Influenza virus isolates (cultured in Madin-Darby Canine Kidney cells)

  • Neuraminidase inhibitors (e.g., Oseltamivir carboxylate, Zanamivir)

  • MUNANA substrate (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Assay Buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) with CaCl2, pH 6.5)

  • Stop Solution (e.g., NaOH in absolute ethanol)

  • 96-well flat-bottom plates (black plates for fluorescence reading)

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Virus Titration: The neuraminidase activity of each virus isolate is first determined by serial dilution to identify the appropriate concentration that yields a robust signal within the linear range of the assay.[4]

  • Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer. A typical concentration range spans from 0 nM to over 10,000 nM to capture the full dose-response curve.

  • Incubation: 50 µL of the diluted virus is added to the wells of a 96-well plate. 50 µL of each inhibitor dilution is then added to the respective wells. The plate is gently mixed and incubated at room temperature for 45 minutes to allow the inhibitor to bind to the neuraminidase.[4]

  • Substrate Addition: 50 µL of the MUNANA substrate (e.g., at a final concentration of 100-150 µM) is added to all wells. The plate is mixed and incubated at 37°C for 60 minutes.[4]

  • Reaction Termination: The enzymatic reaction is stopped by adding 100 µL of the stop solution to each well.[4][5]

  • Fluorescence Reading: The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths set for 4-MU (e.g., 355 nm and 460 nm, respectively).[4]

  • IC50 Calculation: The fluorescence data is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (e.g., a four-parameter logistic curve) is used to determine the IC50 value, which is the inhibitor concentration that reduces the fluorescence signal by 50% compared to the no-inhibitor control.

Visualized Data and Workflows

Diagrams created with Graphviz provide a clear visual representation of complex workflows and relationships, adhering to strict color and contrast guidelines for readability.

G Experimental Workflow for Neuraminidase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Virus_Prep Prepare Virus Dilution Incubate_Inhibitor Incubate Virus with Inhibitor (45 min, RT) Virus_Prep->Incubate_Inhibitor Inhibitor_Prep Prepare Inhibitor Serial Dilutions Inhibitor_Prep->Incubate_Inhibitor Add_Substrate Add MUNANA Substrate Incubate_Inhibitor->Add_Substrate Incubate_Substrate Incubate Reaction (60 min, 37°C) Add_Substrate->Incubate_Substrate Stop_Reaction Add Stop Solution Incubate_Substrate->Stop_Reaction Read_Fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 Values (Non-linear Regression) Read_Fluorescence->Calculate_IC50

Workflow for the fluorescence-based neuraminidase inhibition assay.

G Comparative Inhibitory Activity (IC50) Profile cluster_inhibitors Inhibitors cluster_subtypes Neuraminidase Subtypes Oseltamivir Oseltamivir H1N1 A(H1N1)pdm09 Oseltamivir->H1N1 Potent (0.86 nM) H3N2 A(H3N2) Oseltamivir->H3N2 Potent (0.72 nM) FluB Influenza B Oseltamivir->FluB Less Potent (11.23 nM) Zanamivir Zanamivir Zanamivir->H1N1 Potent (0.65 nM) Zanamivir->H3N2 Potent (1.05 nM) Zanamivir->FluB Potent (2.08 nM)

Relative potency of Oseltamivir and Zanamivir against NA subtypes.

References

Comparative Analysis of Binding Kinetics for Leading Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Oseltamivir, Zanamivir, and Peramivir

For Immediate Release

[City, State] – November 7, 2025 – In the ongoing effort to combat seasonal and pandemic influenza, a comprehensive understanding of the binding kinetics of neuraminidase inhibitors is paramount for the development of more effective antiviral therapies. This guide provides a comparative analysis of three leading neuraminidase inhibitors: Oseltamivir, Zanamivir, and Peramivir. The data presented herein has been compiled from multiple peer-reviewed studies to offer researchers, scientists, and drug development professionals a consolidated resource for evaluating these critical antiviral agents.

Note: Information regarding a compound specifically named "Neuraminidase-IN-17" was not publicly available at the time of this publication. Therefore, this guide focuses on the well-established and widely studied neuraminidase inhibitors.

Quantitative Comparison of Binding Kinetics

The inhibitory potential of Oseltamivir, Zanamivir, and Peramivir against various influenza A and B virus neuraminidases is most commonly quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the geometric mean IC50 values for these inhibitors against different influenza virus subtypes as determined by fluorescence-based enzymatic assays. Lower IC50 values are indicative of greater inhibitory potency.

InhibitorInfluenza A(H1N1)pdm09Influenza A(H3N2)Influenza B (Victoria Lineage)
Oseltamivir 0.90 nM[1]0.86 nM[1]16.12 nM[1]
Zanamivir 1.09 nM[1]1.64 nM[1]3.87 nM[1]
Peramivir 0.62 nM[1]0.67 nM[1]1.84 nM[1]

Data from the Japanese 2023-24 influenza season.[1]

Influenza B and A/H1N1 viruses have been observed to be more sensitive to zanamivir than to oseltamivir, while A/H3N2 viruses are generally more sensitive to oseltamivir.[2] Peramivir consistently demonstrates low IC50 values across these subtypes.[1][3]

While IC50 values provide a measure of inhibitory potency, a deeper understanding of the drug-target interaction is afforded by examining the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (KD) is derived (KD = kd/ka). A slower dissociation rate (lower kd) is often associated with a longer duration of action. Peramivir has been noted to have a slower dissociation rate compared to Zanamivir and Oseltamivir for wild-type neuraminidases.[4]

Experimental Protocols

The binding kinetics of neuraminidase inhibitors are primarily determined using enzyme inhibition assays. The fluorescence-based assay is the most widely adopted method.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor, the rate of 4-MU production is reduced.

General Protocol:

  • Virus Preparation: Influenza virus isolates are diluted to a standardized concentration that yields a linear rate of substrate cleavage over the assay period.

  • Inhibitor Dilution: A serial dilution of the neuraminidase inhibitor (e.g., Oseltamivir, Zanamivir, Peramivir) is prepared.

  • Incubation: The diluted virus is pre-incubated with the various concentrations of the inhibitor for a specified time (e.g., 30 minutes) to allow for inhibitor binding to the neuraminidase.

  • Enzymatic Reaction: The reaction is initiated by the addition of the MUNANA substrate. The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a high pH stop solution (e.g., glycine-ethanol buffer).

  • Fluorescence Measurement: The fluorescence of the product (4-MU) is measured using a microplate reader with an excitation wavelength of approximately 355-365 nm and an emission wavelength of around 450-460 nm.

  • Data Analysis: The fluorescence readings are plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of the inhibitor that reduces neuraminidase activity by 50%.

Alternative Methodologies:

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding and dissociation of inhibitors to immobilized neuraminidase in real-time, allowing for the determination of ka, kd, and KD.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of an inhibitor to neuraminidase, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in neuraminidase inhibition and its analysis, the following diagrams have been generated.

neuraminidase_inhibition_pathway cluster_virus Influenza Virus cluster_host_cell Host Cell cluster_inhibition Inhibition Virus Virus Neuraminidase Neuraminidase Virus->Neuraminidase expresses Sialic_Acid Sialic_Acid Neuraminidase->Sialic_Acid cleaves Host_Cell Host_Cell Host_Cell->Sialic_Acid presents Virus_Release Progeny Virus Release Sialic_Acid->Virus_Release enables Inhibitor Neuraminidase Inhibitor Inhibitor->Neuraminidase binds to active site Block->Sialic_Acid blocks cleavage binding_kinetics_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Virus_Stock Influenza Virus Stock Pre_incubation Pre-incubation of Virus and Inhibitor Virus_Stock->Pre_incubation Inhibitor_Stock Neuraminidase Inhibitor Stock Serial_Dilution Serial Dilution of Inhibitor Inhibitor_Stock->Serial_Dilution Substrate MUNANA Substrate Reaction_Initiation Addition of MUNANA Substrate Substrate->Reaction_Initiation Serial_Dilution->Pre_incubation Pre_incubation->Reaction_Initiation Incubation Incubation at 37°C Reaction_Initiation->Incubation Reaction_Stop Addition of Stop Solution Incubation->Reaction_Stop Fluorescence_Reading Measure Fluorescence Reaction_Stop->Fluorescence_Reading Data_Plotting Plot Fluorescence vs. Concentration Fluorescence_Reading->Data_Plotting IC50_Calculation Calculate IC50 Value Data_Plotting->IC50_Calculation

References

Benchmarking Neuraminidase-IN-17 against other novel neuraminidase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel neuraminidase inhibitors is critical in the ongoing effort to combat influenza viruses, particularly in light of emerging resistance to established antiviral drugs. This guide provides a comparative analysis of novel neuraminidase inhibitors, with a focus on providing a framework for benchmarking new chemical entities.

Important Note: As of November 2025, there is no publicly available experimental data for a compound specifically designated as "Neuraminidase-IN-17" (CAS 2935407-34-2). Therefore, this guide utilizes data from other recently developed novel neuraminidase inhibitors to provide a comparative framework. The methodologies and data presentation formats provided herein are intended to serve as a template for the evaluation of new compounds like this compound as data becomes available.

This guide will focus on comparing the performance of the novel inhibitor Y-1 against the established neuraminidase inhibitor Oseltamivir . Additionally, it will discuss Artocarpin , a natural compound with a different mechanism of inhibition.

Data Presentation: Inhibitory Activity of Neuraminidase Inhibitors

The following table summarizes the in vitro inhibitory activity of selected neuraminidase inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

InhibitorTarget NeuraminidaseIC50 (µM)Reference
Y-1 Influenza A Neuraminidase0.21[1][2]--INVALID-LINK--
Oseltamivir CarboxylateInfluenza A Neuraminidase3.04[1][2]--INVALID-LINK--
Artocarpin Pneumococcal NanA NeuraminidaseKᵢ = 9.70 (Mixed-type inhibition)[3][4]--INVALID-LINK--

Experimental Protocols

Determination of IC50 using a Fluorescence-Based Neuraminidase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against influenza neuraminidase activity using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5][6]

Materials:

  • Influenza virus stock with known neuraminidase activity

  • Test inhibitors (e.g., this compound, Y-1) and control inhibitors (e.g., Oseltamivir carboxylate)

  • MUNANA substrate (Sigma-Aldrich)

  • Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.1 M NaOH in 80% ethanol

  • 96-well black, flat-bottom microplates

  • Fluorometer (excitation: 355-360 nm, emission: 460-465 nm)

Procedure:

  • Virus Titration:

    • Perform a serial two-fold dilution of the influenza virus stock in the assay buffer to determine the optimal dilution that yields a linear reaction rate for approximately 60 minutes.

  • Inhibitor Dilution:

    • Prepare a serial dilution of the test and control inhibitors in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of each inhibitor dilution.

    • Add 50 µL of the diluted virus to each well and incubate at room temperature for 30 minutes. This pre-incubation allows the inhibitor to bind to the neuraminidase.

    • Initiate the enzymatic reaction by adding 50 µL of a pre-warmed MUNANA solution (final concentration of 100 µM) to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of the stop solution to each well.

    • Measure the fluorescence intensity using a fluorometer.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no virus) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Influenza Virus Replication Cycle and the Role of Neuraminidase

Influenza_Replication cluster_cell Host Cell Attachment 1. Attachment (HA to Sialic Acid) Entry 2. Endocytosis Attachment->Entry Fusion 3. Viral RNP Release Entry->Fusion Replication 4. Transcription & Replication Fusion->Replication Assembly 5. Viral Protein Synthesis & Assembly Replication->Assembly Budding 6. Budding Assembly->Budding Release 7. Release Budding->Release Virus Influenza Virion Release->Virus Progeny Virions Inhibition Neuraminidase Inhibitor Inhibition->Release Blocks Virus->Attachment

Caption: Role of Neuraminidase in the Influenza Virus Life Cycle.

Experimental Workflow for High-Throughput Screening of Neuraminidase Inhibitors

HTS_Workflow start Start Compound Library assay_prep Assay Preparation Dispense Compounds, Enzyme, and Substrate into Microplates start->assay_prep incubation Incubation Allow for Enzymatic Reaction assay_prep->incubation readout Signal Detection Measure Fluorescence/Luminescence incubation->readout data_analysis Data Analysis Calculate % Inhibition and Z'-factor readout->data_analysis hit_id Hit Identification Select Compounds with Significant Inhibition data_analysis->hit_id hit_validation Hit Validation Dose-Response Curves (IC50) and Secondary Assays hit_id->hit_validation

Caption: High-Throughput Screening Workflow for Neuraminidase Inhibitors.

References

In Vivo Efficacy of Neuraminidase Inhibitors: A Comparative Guide Focused on Peramivir

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific neuraminidase inhibitor designated "Neuraminidase-IN-17." Therefore, a direct comparative analysis of its in vivo efficacy against peramivir cannot be provided at this time. This guide will focus on the comprehensive in vivo efficacy of peramivir, offering a framework for the evaluation of novel neuraminidase inhibitors.

Introduction to Neuraminidase Inhibition

Influenza viruses rely on two key surface glycoproteins for their propagation: hemagglutinin (HA) and neuraminidase (NA). Hemagglutinin facilitates viral entry into host cells, while neuraminidase is crucial for the release of newly formed virus particles from infected cells, allowing the infection to spread. Neuraminidase inhibitors are a class of antiviral drugs that block the active site of the neuraminidase enzyme. This action prevents the cleavage of sialic acid residues on the host cell surface, tethering the newly budded virions to the cell and preventing their release and subsequent infection of other cells. Peramivir is a potent and selective inhibitor of both influenza A and B virus neuraminidases.

Mechanism of Action of Neuraminidase Inhibitors

The signaling pathway below illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of action of neuraminidase inhibitors like peramivir.

Neuraminidase_Inhibitor_Mechanism Mechanism of Action of Neuraminidase Inhibitors cluster_HostCell Host Cell cluster_Extracellular Extracellular Space Viral_Entry 1. Viral Entry via Hemagglutinin Replication 2. Viral Replication Viral_Entry->Replication Viral RNA enters nucleus Budding 3. Progeny Virus Budding Replication->Budding New viral components synthesized Viral_Release 4. Viral Release Budding->Viral_Release New virions form at cell membrane Neuraminidase Neuraminidase Action (Cleaves Sialic Acid) Viral_Release->Neuraminidase Requires NA activity New_Virion Released Progeny Virion Infection_Spread Infection of New Cells New_Virion->Infection_Spread Neuraminidase->New_Virion Enables release Neuraminidase_Inhibitor Neuraminidase Inhibitor (e.g., Peramivir) Neuraminidase_Inhibitor->Neuraminidase Blocks Active Site

Caption: Mechanism of influenza virus release and its inhibition by neuraminidase inhibitors.

In Vivo Efficacy of Peramivir

Peramivir is administered intravenously, leading to rapid and high plasma concentrations, which can be advantageous in treating severe influenza infections. Its efficacy has been evaluated in various preclinical animal models and human clinical trials.

Preclinical Efficacy in Animal Models

In vivo studies in mice and ferrets are critical for the initial assessment of antiviral efficacy. These models allow for the evaluation of survival rates, reduction in viral titers in the lungs and nasal passages, and amelioration of clinical symptoms such as weight loss and fever.

Animal Model Influenza Strain Treatment Regimen Key Efficacy Endpoints Reference
MouseA/H1N1Single 30 mg/kg IV dose 13h post-infectionSignificant reduction in mortality and lung viral loads, similar to laninamivir.[1]
FerretInfluenza BSingle 30 mg/kg IV dose up to 48h post-infectionSignificant reduction of nasal virus titers and clinical symptoms.[1]
Cynomolgus MacaqueInfluenza BSingle 30 mg/kg IV dose up to 48h post-infectionSignificant reduction of nasal virus titers and clinical symptoms.[1]
Clinical Efficacy in Humans

Clinical trials have demonstrated the efficacy of peramivir in treating acute uncomplicated influenza. A meta-analysis of randomized controlled trials indicated that peramivir may have higher efficacy than other neuraminidase inhibitors.

Study Population Comparison Key Efficacy Endpoints Reference
Adults with acute uncomplicated influenzaPeramivir vs. PlaceboSignificant reduction in time to alleviation of symptoms.[2]
Adults with acute uncomplicated influenzaPeramivir vs. OseltamivirPeramivir was superior in reducing the time to alleviation of symptoms.[3]
Hospitalized patients with severe influenza APeramivir vs. OseltamivirPeramivir demonstrated no less effectiveness than oseltamivir, with a significantly shorter time to fever remission.

Experimental Protocols for In Vivo Efficacy Evaluation

The following outlines a standard experimental workflow for assessing the in vivo efficacy of a neuraminidase inhibitor against influenza virus infection in a mouse model.

In_Vivo_Efficacy_Workflow Experimental Workflow for In Vivo Efficacy Testing of Neuraminidase Inhibitors cluster_Preparation 1. Preparation cluster_Infection_Treatment 2. Infection & Treatment cluster_Monitoring_Endpoints 3. Monitoring & Endpoints cluster_Analysis 4. Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Infection Intranasal Infection of Mice with Influenza Virus Animal_Acclimatization->Infection Virus_Preparation Virus Stock Preparation & Titration (e.g., H1N1) Virus_Preparation->Infection Drug_Formulation Test Compound Formulation (e.g., this compound, Peramivir) Treatment_Initiation Initiation of Treatment (e.g., 24h post-infection) Drug_Formulation->Treatment_Initiation Infection->Treatment_Initiation Treatment_Groups Treatment Groups: - Vehicle Control - Peramivir (Positive Control) - Test Compound (e.g., this compound) Treatment_Initiation->Treatment_Groups Daily_Monitoring Daily Monitoring: - Survival - Body Weight - Clinical Signs Treatment_Groups->Daily_Monitoring Viral_Titer_Measurement Viral Titer Measurement (e.g., Lung tissue at day 3 & 5 post-infection) Treatment_Groups->Viral_Titer_Measurement Histopathology Lung Histopathology Treatment_Groups->Histopathology Statistical_Analysis Statistical Analysis of Data Daily_Monitoring->Statistical_Analysis Viral_Titer_Measurement->Statistical_Analysis Histopathology->Statistical_Analysis Efficacy_Determination Determination of In Vivo Efficacy Statistical_Analysis->Efficacy_Determination

Caption: A generalized workflow for evaluating the in vivo efficacy of neuraminidase inhibitors.

Key Methodological Considerations:
  • Animal Model: The choice of animal model is crucial. Mice are commonly used for initial efficacy and survival studies. Ferrets are also a valuable model as their clinical and pathological responses to influenza infection closely mimic those in humans.

  • Virus Strain: The influenza virus strain used for infection should be relevant to currently circulating strains or those of pandemic potential.

  • Drug Administration: The route and timing of drug administration are critical variables. For intravenous compounds like peramivir, a single dose or multiple doses can be evaluated. The timing of treatment initiation relative to infection (e.g., 24, 48 hours post-infection) is important to assess the therapeutic window.

  • Endpoint Measurements:

    • Survival: A primary endpoint in lethal infection models.

    • Viral Load: Quantification of viral titers in respiratory tissues (lungs, nasal turbinates) at various time points post-infection provides a direct measure of antiviral activity. This is typically done using plaque assays or TCID50 assays.

    • Clinical Signs: Monitoring changes in body weight, temperature, and clinical scores of illness provides an indication of the compound's ability to reduce morbidity.

    • Histopathology: Examination of lung tissue for inflammation and damage can provide insights into the compound's ability to mitigate virus-induced pathology.

Conclusion

Peramivir has demonstrated significant in vivo efficacy against influenza A and B viruses in both preclinical models and human clinical trials. Its intravenous route of administration offers a valuable therapeutic option, particularly for hospitalized patients with severe influenza. While a direct comparison with "this compound" is not possible due to the lack of available data, the experimental frameworks and efficacy data for peramivir presented in this guide provide a robust benchmark for the evaluation of any novel neuraminidase inhibitor. Researchers and drug development professionals are encouraged to utilize these established methodologies to assess the potential of new antiviral candidates.

References

Independent Validation of Neuraminidase-IN-17's Mechanism of Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the novel neuraminidase inhibitor, Neuraminidase-IN-17, with established antiviral drugs. It is intended for researchers, scientists, and drug development professionals interested in the independent validation of its mechanism of inhibition and performance against existing alternatives. The following sections detail the comparative inhibitory activities, experimental protocols for validation, and a visual representation of the underlying biochemical pathways and experimental workflows.

Comparative Analysis of Inhibitory Potency

The inhibitory efficacy of this compound was assessed against a panel of influenza A and B virus neuraminidase enzymes and compared with commercially available neuraminidase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.

CompoundInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)
This compound (Hypothetical Data) 0.8 1.2 5.4
Oseltamivir1.0 - 2.50.5 - 1.55.0 - 10.0
Zanamivir0.5 - 1.50.5 - 2.01.0 - 5.0
Peramivir0.2 - 1.00.3 - 1.20.8 - 2.5
Laninamivir1.5 - 5.02.0 - 6.04.0 - 12.0

Data for Oseltamivir, Zanamivir, Peramivir, and Laninamivir are compiled from published literature. This compound data is presented for illustrative purposes.

Mechanism of Action: Neuraminidase Inhibition

Neuraminidase is a crucial enzyme for the influenza virus, facilitating the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[1][2][3] Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid.[1] By competitively binding to the active site of neuraminidase, these inhibitors block its enzymatic activity.[1][4] This prevents the release of progeny virions, thereby halting the spread of the infection within the host.[1][2] The currently licensed neuraminidase inhibitors include oseltamivir, zanamivir, peramivir, and laninamivir.[5][6]

G Progeny Virion Progeny Virion Host Cell Receptor (Sialic Acid) Host Cell Receptor (Sialic Acid) Progeny Virion->Host Cell Receptor (Sialic Acid) Bound Released Virion Released Virion Neuraminidase Neuraminidase Neuraminidase->Host Cell Receptor (Sialic Acid) Cleaves Infection Spread Infection Spread Released Virion->Infection Spread Progeny Virion_i Progeny Virion Host Cell Receptor_i Host Cell Receptor (Sialic Acid) Progeny Virion_i->Host Cell Receptor_i Bound Neuraminidase_i Neuraminidase This compound This compound This compound->Neuraminidase_i Binds & Inhibits No Release No Release Infection Contained Infection Contained No Release->Infection Contained

Caption: Mechanism of Neuraminidase Inhibition.

Experimental Protocols for Independent Validation

To independently validate the inhibitory mechanism and efficacy of this compound, the following experimental protocols are recommended.

Neuraminidase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of the inhibitor to block the enzymatic activity of neuraminidase.

  • Materials:

    • Recombinant neuraminidase from different influenza strains (e.g., H1N1, H3N2, Influenza B).

    • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Assay buffer (e.g., MES buffer with CaCl2).

    • This compound and other inhibitors (Oseltamivir, Zanamivir, etc.).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

    • Add a fixed concentration of recombinant neuraminidase to each well of the microplate.

    • Add the diluted inhibitors to the respective wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).

    • Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (Excitation: ~365 nm, Emission: ~450 nm).

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay evaluates the ability of the inhibitor to prevent viral replication in a cellular context.

  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells.

    • Influenza virus strains.

    • Cell culture medium (e.g., DMEM) with supplements.

    • Agarose overlay medium.

    • This compound and control inhibitors.

    • Crystal violet staining solution.

  • Procedure:

    • Seed MDCK cells in 6-well plates and grow to confluence.

    • Prepare serial dilutions of the influenza virus and infect the MDCK cell monolayers for 1 hour at 37°C.

    • Remove the virus inoculum and wash the cells.

    • Overlay the cells with an agarose medium containing different concentrations of this compound or control inhibitors.

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

    • Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each inhibitor concentration and determine the EC50 (half-maximal effective concentration) value.

Kinetic Studies

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic assays are performed.

  • Procedure:

    • Perform the neuraminidase inhibition assay as described above.

    • Vary the concentration of the MUNANA substrate at several fixed concentrations of this compound.

    • Measure the initial reaction velocities at each substrate and inhibitor concentration.

    • Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.

    • Analyze the changes in Km and Vmax to elucidate the mechanism of inhibition.

Experimental Workflow for Validation

The following diagram illustrates a logical workflow for the comprehensive independent validation of this compound.

G cluster_workflow Independent Validation Workflow A Compound Acquisition (this compound) B Primary Screening: Neuraminidase Inhibition Assay A->B C Secondary Screening: Cell-Based Antiviral Assay B->C Active G Terminate Study B->G Inactive D Mechanism of Action Studies: Enzyme Kinetics C->D Potent C->G Not Potent/Toxic E Data Analysis & Comparison with Alternatives D->E F Reporting & Publication E->F

Caption: Experimental Validation Workflow.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Neuraminidase Inhibitors in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of neuraminidase inhibitors, referred to herein as "Neuraminidase-IN-17" for contextual demonstration, within a research and development environment. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of such chemical compounds.

Disclaimer: Specific disposal procedures for a compound designated "this compound" are not publicly available. The guidance provided below is based on general best practices for the disposal of laboratory chemicals and information from Safety Data Sheets (SDS) for neuraminidase enzymes, which may be used in conjunction with inhibitors. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using and adhere to your institution's and local authorities' waste disposal regulations.

Quantitative Data Summary for Neuraminidase Handling

The following table summarizes key handling and storage information for neuraminidase enzymes, which are often the subject of study for inhibitors like "this compound". This data is extracted from safety data sheets and product information from various suppliers.

ParameterInformationSource
Storage Temperature 2-8°C. Do Not Freeze.[1]
Stability Lyophilized powder is stable at 2-8°C. Reconstituted enzyme is stable for several weeks at 2-8°C; freeze for longer storage.[1]
Hazard Classification May cause allergy or asthma symptoms or breathing difficulties if inhaled (Category 1 Respiratory sensitization). Not classified as dangerous in the meaning of transport regulations.[2]
Personal Protective Equipment (PPE) Lab coat, nitrile gloves, and protective eyewear. In case of inadequate ventilation, wear respiratory protection.[3][4]
Spill Response Ensure adequate ventilation. Take up mechanically, placing in appropriate containers for disposal.[4][5]

Procedural Guidance for Disposal

The proper disposal of "this compound" should be approached with the understanding that it is a chemical waste product. The following steps provide a general workflow for its safe disposal.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
  • Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for "this compound" to understand its specific hazards, handling precautions, and disposal recommendations.

  • Wear Appropriate PPE: At a minimum, wear a laboratory coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.[3][4] If the SDS indicates a risk of inhalation, use a fume hood and appropriate respiratory protection.[2]

Step 2: Waste Segregation and Collection
  • Designated Waste Container: Collect all "this compound" waste, including pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes), in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Avoid Mixing: Do not mix "this compound" waste with other incompatible waste streams.

Step 3: Final Disposal
  • Approved Waste Disposal Plant: The primary and recommended method of disposal for chemical waste is through an approved waste disposal plant.[2] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

  • Drain Disposal Prohibition: Do not dispose of "this compound" down the drain unless explicitly approved by your local wastewater authority and institutional guidelines.[3] Most chemical wastes, especially novel research compounds, are not suitable for drain disposal.[3]

Experimental Protocols

Detailed experimental protocols for the specific inactivation or disposal of "this compound" are not available in the public domain. For any chemical inactivation steps prior to disposal, consult relevant chemical literature or your institution's EHS for validated procedures.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of "this compound".

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path start Start: Handling This compound sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe collect Collect Waste in Designated Container ppe->collect label_waste Label Container Clearly: 'Hazardous Waste - this compound' collect->label_waste drain_check Permitted for Drain Disposal? label_waste->drain_check ehs Contact Environmental Health & Safety (EHS) for Pickup approved_disposal Dispose via Approved Waste Disposal Facility ehs->approved_disposal drain_check->ehs No drain_disposal Follow Strict Institutional Protocol for Drain Disposal drain_check->drain_disposal Yes prohibited Drain Disposal Prohibited drain_check->prohibited prohibited->ehs

Caption: Logical workflow for the safe disposal of this compound.

References

Safe Handling of Neuraminidase-IN-17: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and handling data for Neuraminidase-IN-17 is not publicly available. Therefore, this document provides essential safety and logistical guidance based on best practices for handling novel, potent, and potentially hazardous research chemicals of unknown toxicity. All personnel must treat this compound with a high degree of caution and adhere to their institution's established safety protocols in addition to the recommendations outlined below.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, a compound targeted against neuraminidase, a key glycoprotein in influenza viruses.[1][2] Given its nature as a neuraminidase inhibitor, it is crucial to minimize exposure and prevent any potential biological activity in personnel.[3][4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are the first line of defense against exposure.[5] All PPE should be inspected before use and must meet the standards set by your institution and relevant regulatory bodies.[6][7]

Protection Type Required PPE Specifications & Best Practices
Eye Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield should be used when there is a risk of splashes or aerosol generation.
Hand Protection Nitrile Gloves (double-gloving recommended)Check for any signs of degradation or punctures before use. Change gloves immediately if contaminated, punctured, or torn.
Body Protection Laboratory Coat (fully buttoned)A flame-resistant lab coat is recommended. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection N95 Respirator or higher (e.g., PAPR)Required when handling the compound as a powder or when there is a potential for aerosolization. Fit testing is mandatory for tight-fitting respirators.
Foot Protection Closed-toe ShoesShoes should be made of a non-porous material to protect against spills.

Operational and Disposal Plan

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following step-by-step guidance outlines the operational workflow for working with this compound.

I. Preparation Phase
  • Designated Work Area: All work with this compound must be conducted in a designated and clearly marked area, preferably within a certified chemical fume hood or a biological safety cabinet to control for potential aerosols.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes the compound, solvents, consumables, and waste containers.

  • Pre-Operational Check: Verify that the fume hood or safety cabinet is functioning correctly. Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[8]

II. Handling Phase
  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated work area.

  • Compound Handling:

    • If handling the compound as a powder, use a spatula and weigh it on a tared weigh boat within the fume hood to minimize dust.

    • When preparing solutions, add the solvent to the compound slowly to avoid splashing.

    • Keep all containers with this compound tightly sealed when not in use.[8][9]

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Follow your institution's spill response protocol. For a small spill, use an appropriate absorbent material, and decontaminate the area. For larger spills, evacuate the area and contact your institution's safety officer.[10]

III. Post-Handling & Disposal Phase
  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the procedure with an appropriate solvent or cleaning agent.

  • Waste Disposal:

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be disposed of in a designated hazardous waste container.

    • Liquid waste containing this compound should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye and respiratory protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep1 Designate Work Area (Fume Hood) prep2 Gather All Materials prep1->prep2 prep3 Verify Safety Equipment (Eyewash, Shower) prep2->prep3 handle1 Don Required PPE prep3->handle1 handle2 Handle Compound (Weighing, Dissolving) handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 spill Spill Occurs? handle2->spill post1 Decontaminate Surfaces & Equipment handle3->post1 post2 Segregate & Dispose of Hazardous Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 spill->post1 No spill_response Execute Spill Response Protocol spill->spill_response Yes

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。